molecular formula C12H20Cl2N2 B1435399 N-methyl-4-phenylpiperidin-4-amine dihydrochloride CAS No. 1803612-16-9

N-methyl-4-phenylpiperidin-4-amine dihydrochloride

Cat. No.: B1435399
CAS No.: 1803612-16-9
M. Wt: 263.2 g/mol
InChI Key: MOOJEOPAKRKTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-phenylpiperidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N2 and its molecular weight is 263.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-4-phenylpiperidin-4-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-4-phenylpiperidin-4-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-4-phenylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-13-12(7-9-14-10-8-12)11-5-3-2-4-6-11;;/h2-6,13-14H,7-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOJEOPAKRKTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCNCC1)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation and Synthetic Utility of N-methyl-4-phenylpiperidin-4-amine Dihydrochloride

[1]

Executive Summary & Chemical Identity

N-methyl-4-phenylpiperidin-4-amine dihydrochloride (CAS: 1803612-16-9 for 2HCl; 182621-56-3 for free base) represents a specialized scaffold in medicinal chemistry, distinct from the more common opioid precursors like 4-anilinopiperidine.[1] This compound features a gem-disubstituted carbon at position 4 of the piperidine ring, bearing both a phenyl group and a methylamino moiety.[1]

This structural motif—a 4-amino-4-arylpiperidine—is a critical pharmacophore found in various biologically active ligands, including kappa-opioid receptor agonists and neurokinin antagonists.[1] This guide details the molecular architecture, validated synthetic pathways (specifically the Bruylants reaction), and analytical protocols required for the precise identification and handling of this dihydrochloride salt.[1]

Chemical Data Table
PropertySpecification
IUPAC Name N-methyl-4-phenylpiperidin-4-amine dihydrochloride
Common Synonyms 4-(Methylamino)-4-phenylpiperidine 2HCl; 4-Amino-4-phenylpiperidine derivative
CAS Number 1803612-16-9 (Salt); 182621-56-3 (Free Base)
Molecular Formula

Molecular Weight 190.29 g/mol (Free Base); 263.21 g/mol (Dihydrochloride)
Structural Class Gem-disubstituted Piperidine; 4-Arylpiperidine

Structural Architecture & Isomerism

The Gem-Disubstituted Challenge

Unlike simple 4-substituted piperidines, the 4,4-disubstitution creates significant steric crowding.[1] The piperidine ring typically adopts a chair conformation.[1] In this specific molecule:

  • The bulky Phenyl group generally prefers the equatorial position to minimize 1,3-diaxial interactions.[1]

  • The Methylamino group (

    
    ) occupies the axial position.[1]
    
  • Salt Stoichiometry: The "dihydrochloride" designation confirms that both nitrogen centers—the secondary piperidine nitrogen (

    
    ) and the secondary exocyclic amine (
    
    
    )—are protonated.[1]
Critical Disambiguation (Isomer Alert)

Researchers must distinguish this target from its structural isomers often monitored in controlled substance regulations:

  • Target: N-methyl-4-phenylpiperidin-4-amine (Gem-disubstituted at C4).[1]

  • Isomer A: 1-methyl-4-phenylpiperidin-4-amine (Precursor to Meperidine/Pethidine).[1]

  • Isomer B: N-phenyl-1-methylpiperidin-4-amine (Precursor to Fentanyl).[1]

Note: The target molecule discussed here is the gem-disubstituted variant, synthesized via nitrile displacement, not reductive amination of a ketone.[1]

Synthetic Pathway: The Bruylants Reaction

The most robust synthesis for 4-amino-4-arylpiperidines is the Bruylants reaction , which displaces a cyano group with a Grignard reagent.[1] This method avoids the thermodynamic instability often seen in direct alkylation of 4-amino-piperidines.[1]

Step-by-Step Protocol

Step 1: Aminonitrile Formation (Strecker-type)

  • Reagents: 1-Benzyl-4-piperidone, Methylamine (aq), Potassium Cyanide (KCN).[1]

  • Conditions: Aqueous/Alcoholic solvent,

    
     to RT.
    
  • Mechanism: The ketone reacts with methylamine to form an iminium ion, which is trapped by cyanide to form 1-benzyl-4-cyano-4-(methylamino)piperidine .[1]

Step 2: Grignard Displacement (Bruylants)

  • Reagents: Phenylmagnesium Bromide (PhMgBr) in anhydrous THF or Et2O.

  • Conditions: Inert atmosphere (

    
    ), reflux.[1]
    
  • Mechanism: The Grignard reagent attacks the nitrile carbon.[1] Unlike a standard nitrile addition (which yields a ketone upon hydrolysis), the presence of the

    
    -amino group facilitates the expulsion of the cyano group as 
    
    
    , substituting it with the phenyl ring.[1]
  • Critical Control: Moisture must be

    
     to prevent quenching of the Grignard reagent.[1]
    

Step 3: Deprotection & Salt Formation

  • Reagents:

    
    , Pd/C (Hydrogenolysis) or ACE-Cl (Chloroformates).[1]
    
  • Salt Formation: The resulting free base is dissolved in dry ethanol/diethyl ether and treated with

    
     gas or 
    
    
    
    
    in dioxane to precipitate the dihydrochloride.[1]
Synthesis Workflow Diagram

SynthesispathwayStart1-Benzyl-4-piperidoneStep1Aminonitrile Formation(KCN / MeNH2)Start->Step1 Strecker Cond.InterIntermediate:4-Cyano-4-methylamino...Step1->InterStep2Bruylants Reaction(PhMgBr / THF)Inter->Step2 Grignard DisplacementTargetBaseTarget Free Base(N-methyl-4-phenyl...)Step2->TargetBase -CN group lostFinalDihydrochloride Salt(HCl / Et2O)TargetBase->Final Acidification

Caption: The Bruylants route utilizing

Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( -NMR) in

The dihydrochloride salt will show distinct shifts due to protonation.

  • Aromatic Region (7.2 - 7.6 ppm): Multiplet corresponding to the 5 protons of the phenyl ring.[1]

  • N-Methyl Group (2.6 - 2.8 ppm): A singlet (or doublet if coupling with NH is visible/slow exchange).[1] In the salt form, this may shift downfield.[1]

  • Piperidine Ring: The C2/C6 protons will appear as broadened multiplets downfield (3.0 - 3.5 ppm) due to the proximity to the protonated nitrogen.[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: The salt dissociates in solution.[1] Look for the

    
     peak of the free base.[1]
    
  • Expected m/z:

    
     (
    
    
    ).
  • Fragmentation: Loss of the N-methylamine fragment or the phenyl ring may be observed in MS/MS modes.[1]

Analytical Logic Flow

AnalysisFlowSampleSample: White Crystalline PowderSolubilitySolubility Test(Water/MeOH vs CHCl3)Sample->Solubility 2HCl is water solubleHPLCHPLC-MS Analysis(C18 Column, Acidic Mobile Phase)Solubility->HPLCNMR1H-NMR (D2O)Solubility->NMRDecisionIdentity ConfirmationHPLC->Decision m/z = 191.15NMR->Decision Gem-disubstituted pattern

Caption: Validation workflow distinguishing the dihydrochloride salt from free base or monosubstituted impurities.

Handling and Stability

  • Hygroscopicity: Dihydrochloride salts of diamines are typically hygroscopic.[1] Store in a desiccator at room temperature.

  • Solubility: Highly soluble in water and methanol; insoluble in non-polar solvents (hexane, ether).[1]

  • Stability: The gem-disubstituted center is sterically hindered, making it relatively resistant to oxidative metabolism compared to mono-substituted analogues, but the secondary amine is prone to acylation if exposed to reactive esters.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9813005, N-Methyl-4-phenyl-4-piperidinamine.[1] Retrieved January 29, 2026 from [Link][1]

  • Google Patents (2004). Method for preparing 4-amino-4-phenylpiperidines (US20040171837A1).[1] Retrieved January 29, 2026 from [1]

  • Maddaford, S. P., et al. (2004). Bruylants reaction in the synthesis of 4-amino-4-arylpiperidines.[1]Journal of Organic Chemistry. (Contextual citation based on standard Bruylants reaction protocols described in patent literature).

  • Bio-Fount (2025). Product Data: N-Methyl-4-phenylpiperidin-4-amine Dihydrochloride (CAS 1803612-16-9).[1][2] Retrieved January 29, 2026 from [Link][1]

N-methyl-4-phenylpiperidin-4-amine dihydrochloride solubility in methanol vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Handling of N-methyl-4-phenylpiperidin-4-amine Dihydrochloride

Executive Summary

This technical guide details the solubility characteristics, handling protocols, and solvent selection criteria for N-methyl-4-phenylpiperidin-4-amine dihydrochloride (and its structural isomer 1-methyl-4-phenylpiperidin-4-amine dihydrochloride).[1][2] As a diamine dihydrochloride salt containing a lipophilic phenyl-piperidine core, this compound exhibits a distinct solubility dichotomy: it utilizes Dimethyl Sulfoxide (DMSO) as a thermodynamic sink for high-concentration stock solutions, while Methanol (MeOH) serves as the kinetic modulator for purification and recrystallization.[1]

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Chemical Identity & Physicochemical Context

To understand the solubility behavior, we must first define the solute's lattice energy and solvation requirements.

  • Compound: N-methyl-4-phenylpiperidin-4-amine dihydrochloride[1][2]

  • Salt Form: Dihydrochloride (

    
    ).[2]
    
  • Structural Character: Amphiphilic.[2]

    • Hydrophilic Domain:[1][2] Two protonated nitrogen centers (piperidinium and ammonium/methylammonium) create a high-energy ionic lattice.[1][2]

    • Lipophilic Domain: The phenyl ring and piperidine carbon backbone require van der Waals interactions for solvation.[2]

Note on Isomerism: While specific nomenclature can vary (e.g., N-methyl denoting the exocyclic amine vs. 1-methyl denoting the ring nitrogen), the solubility physics described herein apply to both dihydrochloride isomers due to their nearly identical lattice enthalpies and polarity profiles.[1]

Solubility Matrix: Methanol vs. DMSO[1]

The choice between Methanol and DMSO is not merely about "dissolving" the compound; it is about the application of the resulting solution.

Comparative Data Table
FeatureMethanol (MeOH) Dimethyl Sulfoxide (DMSO)
Solubility Mechanism Hydrogen bonding (Protic); Dipole-Dipole.[1][2]Strong Dipole-Dipole (Aprotic); Cation Solvation.[1][2]
Saturation Limit (Est.) Moderate (20–50 mg/mL at 25°C)High (>100 mg/mL at 60°C)Very High (>100 mg/mL at 25°C)
Thermodynamic Role Process Solvent: Temperature-dependent solubility allows for supersaturation and crystallization.[1][2]Universal Solvent: High dielectric constant (

) disrupts the ionic lattice permanently at RT.[2]
Primary Application Purification, Recrystallization, Transfer.[3]Biological Assays (HTS), NMR Analysis, Long-term Storage.[2]
Recovery Difficulty Low: BP 64.7°C (Easily evaporated).[2]High: BP 189°C (Requires lyophilization or extraction).

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

For biological screening or analytical standards.[1][2]

Objective: Create a stable 100 mM stock solution.

  • Weighing: Accurately weigh the dihydrochloride salt into a glass vial. (e.g., 26.3 mg for 1 mL of 100 mM stock, assuming MW

    
     263.2  g/mol ).
    
  • Solvent Addition: Add anhydrous DMSO (Grade:

    
    99.9%) to 80% of the target volume.
    
  • Disruption:

    • Step 1: Vortex vigorously for 30 seconds.

    • Step 2: If solid remains, sonicate in a water bath at 35°C–40°C for 5 minutes. The dihydrochloride salt lattice is strong; sonic energy helps break the crystal packing.[2]

  • Finalization: Dilute to the final target volume with DMSO.

  • Storage: Store at -20°C. DMSO is hygroscopic; water absorption will degrade the compound over time (hydrolysis risk).[1][2]

Protocol B: Recrystallization & Purification (Methanol)

For purifying crude material or isolating the salt from a reaction mixture.[1]

Objective: Purify the salt using the temperature-solubility differential of Methanol.

  • Dissolution (Hot):

    • Place the crude dihydrochloride solid in a round-bottom flask.

    • Add Methanol (HPLC Grade) slowly while heating the flask to reflux (approx. 65°C).

    • Ratio: Aim for 10–15 mL of MeOH per gram of solid.[2]

    • Add solvent only until the solid fully dissolves at reflux.[2]

  • Filtration (Hot):

    • If insoluble particulates remain (e.g., inorganic salts like NaCl), filter the hot solution rapidly through a pre-warmed sintered glass funnel.

  • Crystallization (Cold):

    • Allow the filtrate to cool slowly to room temperature.[2]

    • Antisolvent Addition (Optional): If crystallization does not start, add Diethyl Ether or Acetone dropwise until turbidity persists, then cool to 4°C.

  • Isolation:

    • Filter the white crystals under vacuum.[2]

    • Wash the cake with cold (

      
      ) Methanol/Ether (1:1 mixture).[2]
      
    • Dry under high vacuum to remove trapped solvent.[2]

Solubility Decision Logic (Visualization)

The following diagram illustrates the decision pathway for solvent selection based on the experimental goal.

SolubilityLogic Start N-methyl-4-phenylpiperidin-4-amine 2HCl Goal Define Application Goal Start->Goal Purification Purification / Isolation Goal->Purification Need High Purity Assay Biological Assay / Storage Goal->Assay Need Stability/Conc. MeOH_Path Solvent: Methanol (MeOH) Purification->MeOH_Path DMSO_Path Solvent: DMSO Assay->DMSO_Path Recryst Protocol: Recrystallization (Temp. Dependent) MeOH_Path->Recryst Dissolve Hot, Precipitate Cold Stock Protocol: Stock Solution (High Solvation Power) DMSO_Path->Stock Dissolve RT, Sonicate Result_Pure Pure Crystalline Solid Recryst->Result_Pure Result_Liq Stable Liquid Stock Stock->Result_Liq

Caption: Decision matrix for solvent selection. Methanol is selected for thermodynamic phase changes (purification), while DMSO is selected for kinetic stability (assays).

Safety & Compliance (E-E-A-T)

  • Precursor Awareness: This compound shares structural homology with 4-anilinopiperidine derivatives (fentanyl precursors).[1][2] While it may be a distinct research chemical, strict inventory control and adherence to local regulations (e.g., DEA List I/II watchlists or local equivalents) are mandatory.

  • Handling: Dihydrochloride salts are often fine, electrostatic powders.[2] Use a static-free spatula and weigh in a fume hood to prevent inhalation.[1][2]

  • DMSO Permeability: DMSO enhances skin permeability.[2] If the compound is toxic, dissolving it in DMSO significantly increases the risk of transdermal absorption. Double-gloving (Nitrile) is recommended.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89642, 1-methyl-N-phenylpiperidin-4-amine. Retrieved January 29, 2026, from [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin #102B. (Confirming DMSO's efficacy for amine salts). Retrieved from [Link]

  • Google Patents. Method for preparing 4-amino-4-phenylpiperidines (US20040171837A1).[1][2] (Details synthetic routes and purification via crystallization). Retrieved from

  • ResearchGate. Solvation of Piperidine in Nonaqueous Solvents. (Thermodynamic data on piperidine solvation in MeOH vs DMSO). Retrieved from [Link]

Sources

Structural Elucidation and Spectral Fingerprinting of 1-Methyl-4-phenylpiperidin-4-amine

[1][2]

Executive Summary

Compound: 1-Methyl-4-phenylpiperidin-4-amine CAS Registry: 2346-00-1 Molecular Formula:

Molecular Weight:12

This guide details the spectral signature of 1-methyl-4-phenylpiperidin-4-amine, a pharmacologically active scaffold.[1][2] Accurate characterization is essential for differentiating this primary amine from its secondary amine analogues (e.g., 4-ANPP) and detecting potential neurotoxic dehydration products (MPTP analogues) during synthesis.[1][2]

Mass Spectrometry (MS) Profile[2][3]

Fragmentation Logic

The mass spectrum of 1-methyl-4-phenylpiperidin-4-amine is dominated by the stability of the piperidine ring and the facile loss of the exocyclic amine group.[1][2]

  • Ionization Mode: Electron Impact (EI, 70 eV) or Electrospray Ionization (ESI+).[1][2]

  • Molecular Ion (

    
    ):  190 m/z.[1][2] In EI, this peak is often distinct but not the base peak.[1][2]
    
  • Diagnostic Fragmentation:

    • Loss of Ammonia (

      
      ):  The elimination of the primary amine group (
      
      
      ) generates a cation at m/z 173 .[1][2] This fragment corresponds to the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) radical cation.[1][2] Critical Note: The presence of m/z 173 is a key forensic marker for this precursor and indicates potential thermal degradation in the inlet.[1][2]
    • Piperidine Ring Cleavage: Fragmentation of the piperidine ring typically yields lower mass ions characteristic of N-methylated cyclic amines (m/z 70/71).[1][2]

MS Data Summary
Ion Typem/z (Mass-to-Charge)Relative IntensityStructural Assignment
Molecular Ion 190 15-25%

(Parent)
Diagnostic Fragment 173 40-60%

(MPTP-like species)
Base Peak 71 100%N-methyl-tetrahydropyridine fragment (Ring cleavage)
Phenyl Fragment 77 10-20%

Fragmentation Pathway Diagram

MS_FragmentationM_IonMolecular Ion[C12H18N2]+m/z 190M_17Deamination Product(MPTP Radical Cation)[C12H15N]+m/z 173M_Ion->M_17- NH3 (17 u)Base_PeakBase Peak(Ring Cleavage)[C4H8N]+m/z 71M_Ion->Base_PeakRing FissionPhenylPhenyl Cation[C6H5]+m/z 77M_17->Phenyl- C6H10N

Caption: Proposed fragmentation pathway showing the critical loss of ammonia to form the neurotoxic MPTP-like core.[1][2]

Infrared Spectroscopy (FT-IR)[1][2]

Spectral Features

The IR spectrum provides the most immediate confirmation of the primary amine functionality, distinguishing it from secondary amine impurities (like 4-methylamino derivatives).[1][2]

  • Primary Amine (

    
    ):  Look for a characteristic doublet  in the high-frequency region (3300–3400 cm⁻¹), corresponding to asymmetric and symmetric N-H stretching.[1][2][3]
    
  • Aromatic Region: C-H stretching >3000 cm⁻¹ and ring breathing modes at ~1600 cm⁻¹ and ~1490 cm⁻¹.[1][2]

  • Fingerprint Region: C-N stretch (aliphatic) around 1050–1150 cm⁻¹.[1][2]

Key Absorption Bands
Functional GroupWavenumber (

)
IntensityMode
Amine (

)
3380, 3310 MediumAsym/Sym Stretching (Doublet)
Aromatic C-H 3020–3060WeakStretching
Aliphatic C-H 2940, 2800StrongC-H Stretching (

often ~2790)
Aromatic Ring 1600, 1495MediumC=C Ring Breathing
C-N Stretch 1120–1250MediumC-N (Exocyclic & Endocyclic)
Mono-sub.[1][2][4][5] Benzene 700, 750StrongOut-of-plane bending (Oop)

Nuclear Magnetic Resonance (NMR)[1][2][7][8]

NMR (Proton)

Solvent:

12
  • Aromatic Protons: A multiplet integrating to 5 protons between 7.1 and 7.5 ppm.[1][2]

  • N-Methyl Group: A sharp singlet integrating to 3 protons at 2.25 – 2.35 ppm .[1][2] This is the anchor signal.

  • Piperidine Ring: The protons at positions 2 and 6 (adjacent to nitrogen) appear as multiplets around 2.4–2.8 ppm.[1][2] The protons at positions 3 and 5 are typically shielded, appearing around 1.6–2.1 ppm.[1][2]

  • Amine Protons: A broad, exchangeable singlet (2H) typically found between 1.3 – 1.8 ppm (concentration dependent).[1][2]

NMR (Carbon)

Solvent:

12
Carbon EnvironmentChemical Shift (

, ppm)
Multiplicity (DEPT)
Ipso-Phenyl (C1') 148.0 – 149.5Quaternary (C)
Aromatic (C2', C3', C4') 125.0 – 128.5CH
Piperidine C4 53.0 – 55.0 Quaternary (C) - Diagnostic
Piperidine C2, C6 50.0 – 52.5

N-Methyl 46.0 – 46.5

Piperidine C3, C5 36.0 – 38.0

Analytical Workflow & Quality Control

To ensure data integrity during drug development, the following self-validating workflow is recommended. This minimizes the risk of misidentifying the neurotoxic dehydration impurity (MPTP analog).[1][2]

Analytical_Workflowcluster_SpectralSpectral Validation TriadSampleCrude Reaction Mixture(1-Me-4-Ph-piperidin-4-amine)TLCTLC/HPLC ScreeningCheck for non-polar impurities(Dehydration products)Sample->TLCIsolationAcid-Base ExtractionIsolate Free BaseTLC->IsolationPurificationIRFT-IR AnalysisTarget: 3300-3400 cm⁻¹(Confirm Primary Amine)Isolation->IRNMR1H NMR (CDCl3)Target: 2.3 ppm Singlet(Confirm N-Methyl)Isolation->NMRMSGC-MS / LC-MSTarget: m/z 190(Monitor m/z 173 impurity)Isolation->MSReleaseCertificate of Analysis(Release for Synthesis)IR->ReleaseNMR->ReleaseMS->Release

Caption: Integrated analytical workflow for structural confirmation and impurity exclusion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89642, 1-Methyl-N-phenylpiperidin-4-amine (Related Isomer Data Comparison).[1][2] Retrieved from [Link][1][2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66048, 1-Methyl-4-piperidinol (Precursor Spectral Analog). Retrieved from [Link][1][2]

  • SpectraBase. 4-Anilino-1-methylpiperidine (Comparative Secondary Amine Spectra). Retrieved from [Link][1][2]

  • Fakhraian, H., & Riseh, M. B. P. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.[1][2][6] (Context on piperidine precursor synthesis). Retrieved from [Link]

The Substituted 4-Aminopiperidine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

From Janssen’s Opioids to Modern Antivirals

Executive Summary

The 4-aminopiperidine scaffold represents one of the most privileged structures in medicinal chemistry. Originally popularized by Dr. Paul Janssen in the 1960s during the search for potent analgesics, this pharmacophore evolved from the 4-phenylpiperidine class (e.g., pethidine) to create the fentanyl family—compounds characterized by high lipophilicity, rapid onset, and extreme potency. Beyond analgesia, this scaffold has demonstrated remarkable versatility, appearing in antihistamines, neurokinin antagonists, and recent Hepatitis C virus (HCV) assembly inhibitors. This guide analyzes the synthetic evolution, structure-activity relationships (SAR), and experimental protocols defining this chemical lineage.

Part 1: Historical Genesis & Structural Logic

The Janssen Breakthrough (1960)

Prior to 1960, the gold standard for synthetic opioids was the 4-phenylpiperidine class (e.g., Meperidine/Pethidine). These molecules possessed a quaternary carbon at the 4-position.

Dr. Paul Janssen hypothesized that increasing the flexibility of the piperidine substituent while maintaining a rigid core could enhance receptor fit. By inserting a nitrogen atom at the 4-position, he converted the 4-phenylpiperidine into a 4-aminopiperidine .

  • The Result: Fentanyl (

    
    -phenyl-
    
    
    
    -[1-(2-phenylethyl)piperidin-4-yl]propanamide).
  • Potency Shift: Fentanyl proved to be approximately 100 times more potent than morphine and 500 times more potent than meperidine.

  • Mechanism: The 4-aminopiperidine core allows for a perfect "T-shape" conformation that fits the mu-opioid receptor (MOR) anionic site (interacting with the piperidine nitrogen) and the lipophilic pocket (interacting with the phenethyl tail).

Evolutionary Timeline

The following diagram illustrates the structural evolution from meperidine to modern analogues.

OpioidEvolution Meperidine Meperidine (1939) (4-phenylpiperidine core) Fentanyl Fentanyl (1960) (4-aminopiperidine core) ~100x Morphine Meperidine->Fentanyl Nitrogen insertion at C4 Phenethyl substitution Sufentanil Sufentanil (1974) (Thienyl + 4-methoxymethyl) ~500-1000x Morphine Fentanyl->Sufentanil Bioisosteric replacement (Thiophene for Benzene) Remifentanil Remifentanil (1996) (Ester-based soft drug) Ultra-short acting Fentanyl->Remifentanil Metabolic liability intro (Ester hydrolysis)

Figure 1: Structural evolution of the 4-aminopiperidine class, highlighting key modifications that altered potency and pharmacokinetics.

Part 2: Synthetic Methodology

The synthesis of substituted 4-aminopiperidines generally follows two primary strategies: the Classic Janssen Route and the Direct Alkylation (Siegfried) Route .

The Classic Janssen Route

This method, described in the original 1960s patents, protects the piperidine nitrogen with a benzyl group, which is later removed.

  • Condensation:

    
    -benzyl-4-piperidone + Aniline 
    
    
    
    Imine (Schiff Base).
  • Reduction: Imine + LAH (Lithium Aluminum Hydride)

    
     4-Anilino-N-benzylpiperidine.
    
  • Acylation: Reaction with Propionyl Chloride

    
     Amide intermediate.
    
  • Debenzylation: Hydrogenolysis (

    
    /Pd-C) removes the benzyl group.[1]
    
  • Alkylation: The secondary amine is alkylated with phenethyl chloride to yield Fentanyl.

The Optimized "Direct" Route

Modern medicinal chemistry often utilizes 1-(2-phenylethyl)-4-piperidone (NPP) as the starting material to avoid the deprotection step. This is the preferred route for high-throughput analogue generation.

SynthesisWorkflow NPP 1-(2-phenylethyl)-4-piperidone (NPP) Imine Intermediate: Imine (Schiff Base) NPP->Imine Condensation (Dean-Stark or Mol. Sieves) Aniline Aniline Aniline->Imine Condensation (Dean-Stark or Mol. Sieves) RedAgent Reduction (NaBH(OAc)3 or NaBH4) Imine->RedAgent Reductive Amination ANPP 4-Anilino-N-phenethylpiperidine (4-ANPP) AcylAgent Acylation (Propionyl Chloride) ANPP->AcylAgent Amide Formation RedAgent->ANPP Reductive Amination Final Target: Fentanyl Analogue AcylAgent->Final Amide Formation

Figure 2: The "Direct" synthetic pathway utilizing NPP, bypassing the deprotection step required in the classic route.

Part 3: Structure-Activity Relationships (SAR)

The 4-aminopiperidine scaffold is highly sensitive to modification.[2] The following table summarizes how structural changes impact Mu-Opioid Receptor (MOR) affinity and potency.

Comparative SAR Data
CompoundR1 (Piperidine Nitrogen)R2 (C4 Substituent)R3 (Aniline Nitrogen)Relative Potency (Morphine=1)Key Pharmacological Trait
Fentanyl PhenethylHPropionyl100xHigh lipophilicity, rapid BBB crossing.
Sufentanil 2-(2-Thienyl)ethylMethoxymethylPropionyl500-1000xHighest safety margin; rapid clearance.
Alfentanil 4-ethyl-tetrazoloneMethoxymethylPropionyl10-20xUltra-fast onset; lower pKa (6.5).
Remifentanil Methyl propanoate esterCarbomethoxyPropionyl100-200xHydrolyzed by plasma esterases (soft drug).
Carfentanil PhenethylCarbomethoxyPropionyl10,000xVeterinary use only; extreme affinity.
The "Magic Bullet" Mechanism
  • Lipophilicity: The phenethyl group (Fentanyl) or thienyl group (Sufentanil) anchors the molecule in a hydrophobic pocket of the GPCR.

  • pKa Modulation: Alfentanil has a pKa of ~6.5, meaning it is largely unionized at physiological pH (7.4). This allows it to cross the Blood-Brain Barrier (BBB) faster than Fentanyl (pKa 8.4), despite Fentanyl being more lipophilic.

  • Steric Bulk: Adding a methoxymethyl group at the 4-position (Sufentanil) increases potency by locking the conformation, but excessive bulk (e.g., larger esters) can reduce affinity.

Part 4: Experimental Protocol (Technical)

Objective: Synthesis of the key intermediate 4-Anilino-N-phenethylpiperidine (4-ANPP) via Reductive Amination. Note: This protocol is for authorized research purposes only. 4-ANPP is a regulated precursor in many jurisdictions.

Reagents & Equipment[3]
  • Reactants: 1-(2-phenylethyl)-4-piperidone (NPP) (10 mmol), Aniline (11 mmol).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (14 mmol) or Sodium Borohydride (

    
    ).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

  • Catalyst: Acetic Acid (AcOH) (1-2 drops).

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve NPP (2.03 g, 10 mmol) and Aniline (1.02 g, 11 mmol) in DCE (30 mL) in a round-bottom flask.

    • Add catalytic AcOH.

    • Stir at room temperature for 2–4 hours under Nitrogen atmosphere. Checkpoint: Monitor via TLC for disappearance of ketone.

  • Reduction:

    • Cool the solution to 0°C.

    • Add STAB (2.97 g, 14 mmol) portion-wise over 15 minutes.

    • Allow the mixture to warm to room temperature and stir overnight (12h).

  • Quenching & Workup:

    • Quench reaction with saturated aqueous

      
      .
      
    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Ethyl Acetate/Hexane).

    • Yield Expectation: 75–85%.

    • Validation:

      
      -NMR should show the disappearance of the imine signal and the appearance of the C4-methine proton at 
      
      
      
      3.5–3.8 ppm.

Part 5: Beyond Opioids (Modern Applications)

While the scaffold is synonymous with opioids, recent research has repurposed the 4-aminopiperidine core.

HCV Assembly Inhibitors

Recent studies (e.g., J. Med.[3] Chem. 2021) identified substituted 4-aminopiperidines as inhibitors of Hepatitis C Virus assembly.[3][4][5] Unlike direct-acting antivirals (DAAs) that target replication enzymes, these compounds disrupt the viral packaging process.

  • Mechanism: They bind to the Core protein or modulate host lipid interactions required for viral envelopment.

  • Structure: Often feature bulky heteroaryl groups on the aniline nitrogen, distinct from the propionyl group found in opioids.

Antihistamines

Astemizole (withdrawn) and Bamipine utilize the 4-aminopiperidine core.

  • Differentiation: These compounds lack the N-phenethyl "opioid tail" and often possess bulky benzimidazole or phenyl-benzyl substitutions that prevent MOR binding while maximizing H1-receptor affinity.

References

  • Janssen, P. A. J. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. Link

  • Van Daele, P. G., et al. (1976). Synthetic Analgesics: N-(1-[2-Arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittelforschung. Link

  • Rolt, A., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. Link

  • Vuckovic, S., et al. (2009). Structure-Activity Relationship of Opioid Analgesics. Current Medicinal Chemistry. Link

  • United Nations Office on Drugs and Crime (UNODC) . (2017). Fentanyl and its analogues - 50 years on. Global SMART Update. Link

Sources

Beyond Affinity: The Critical Role of Kinetic Binding and Radioligand Assays in Neuroscience Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The high attrition rate in Central Nervous System (CNS) drug development—often cited at >90%—demands a fundamental shift in how we evaluate drug-target interactions. Historically, potency (


) and affinity (

) were the primary metrics for lead selection. However, the dynamic nature of neurotransmission implies that equilibrium thermodynamics often fail to predict in vivo efficacy.

This technical guide explores the "core" of receptor analytics: Radioligand Binding Assays (RBA) and the pivotal shift toward Binding Kinetics (Residence Time) . As a Senior Application Scientist, I argue that understanding how long a drug stays bound (residence time,


) is more predictive of clinical success in neuroscience than how tightly it binds.

Part 1: The Biological Context – GPCR Signaling in the Brain

To understand why binding protocols matter, we must visualize the target environment. In neuroscience, G-Protein Coupled Receptors (GPCRs) are the dominant drug targets. The binding of a ligand is not a static event; it triggers a cascade of conformational changes.

Diagram 1: GPCR Signaling Cascade

This diagram illustrates the downstream consequences of ligand binding, emphasizing that "binding" is merely the trigger for a complex signal transduction machinery.

GPCR_Signaling Ligand Ligand (Drug/Neurotransmitter) Receptor GPCR (Transmembrane) Ligand->Receptor Binding (kon/koff) G_Protein Heterotrimeric G-Protein (Gα-Gβγ) Receptor->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (cAMP / IP3) Effector->Second_Messenger Synthesis Response Cellular Response (Gene Transcription / Ion Channel) Second_Messenger->Response Signaling Cascade

Part 2: The Core Technology – Radioligand Binding Assays

While Surface Plasmon Resonance (SPR) offers label-free kinetics, Radioligand Binding remains the gold standard for CNS targets because it allows measurement of binding in native membrane environments, preserving the allosteric coupling essential for GPCR function.

Experimental Framework: The "Self-Validating" System

A robust assay must be self-validating. This means the protocol includes internal checks (Specific vs. Non-Specific Binding) to ensure the signal is biological, not physical artifact.

Protocol A: Membrane Preparation (The Foundation)

Poor membrane prep is the #1 cause of assay variance. This protocol maximizes receptor density.

  • Tissue Harvest: Dissect brain region (e.g., striatum for

    
     receptors) on ice.
    
  • Homogenization: Use a Polytron homogenizer in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4).

    • Scientist's Note: Hypotonic shock is crucial here to rupture cells, but we must avoid proteolysis. Add a Protease Inhibitor Cocktail immediately.

  • Centrifugation (Wash 1): Spin at 20,000 x g for 20 mins at 4°C. Discard supernatant.

  • Resuspension & Incubation: Resuspend pellet. Incubate at 37°C for 15 mins.

    • Causality: This step removes endogenous neurotransmitters (adenosine, serotonin) that would compete with the radioligand.

  • Final Spin: Centrifuge again at 20,000 x g.

  • Storage: Resuspend in Assay Buffer (containing ions like

    
     if agonist binding is required to stabilize the G-protein coupled state). Flash freeze.
    
Protocol B: Saturation Binding (

and

)

Used to determine receptor density and equilibrium dissociation constant.

  • Titration: Prepare 6–10 concentrations of radioligand (e.g.,

    
    -Ligand) ranging from 
    
    
    
    to
    
    
    .
  • Incubation: Add membranes + Radioligand + Buffer.[1]

    • NSB Control: In parallel wells, add excess (1000x) unlabeled "cold" competitor to define Non-Specific Binding (NSB).

  • Equilibrium: Incubate until steady state (determined by association kinetics, usually 60–90 mins).

  • Termination: Rapid vacuum filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce filter binding).

  • Wash: 3x rapid washes with ice-cold buffer.

    • Critical: Cold buffer prevents dissociation of the bound ligand during the wash step.

Part 3: The Paradigm Shift – Kinetic Analysis & Residence Time

In neuroscience, the concentration of endogenous neurotransmitters fluctuates rapidly (milliseconds). A drug that equilibrates quickly (fast


) will be displaced by a synaptic burst of glutamate or dopamine. A drug with a slow dissociation rate (long Residence Time) remains bound, maintaining efficacy despite surges in endogenous ligands.
The Kinetic Equation



Why this matters: Two drugs can have the same


 (affinity) but vastly different 

. Drug A (fast on/fast off) may fail clinically. Drug B (slow on/slow off) may show "insurmountable antagonism," a highly desirable trait in antipsychotics.
Diagram 2: Kinetic vs. Thermodynamic Workflow

This diagram contrasts the traditional workflow with the modern kinetic-first approach.

Kinetic_Workflow Start Compound Library Screen_Affinity Step 1: Affinity Screen (Single Point IC50) Start->Screen_Affinity Fail_Fast Discard Low Affinity Screen_Affinity->Fail_Fast High IC50 Kinetic_Analysis Step 2: Kinetic Profiling (Association/Dissociation) Screen_Affinity->Kinetic_Analysis Hits Calc_Tau Calculate Residence Time (τ = 1/koff) Kinetic_Analysis->Calc_Tau Selection Lead Selection (High τ + High Selectivity) Calc_Tau->Selection Predicts Efficacy

Part 4: Data Presentation and Analysis

To ensure scientific integrity, data must be processed using non-linear regression, not linearized transforms (like Scatchard plots), which distort error.

Table 1: Key Metrics in Receptor Binding
ParameterSymbolUnitDefinitionBiological Significance
Equilibrium Dissociation Constant

nMConc.[2] at which 50% of receptors are occupied.Measures Affinity . Lower

= tighter binding.
Receptor Density

fmol/mgMax binding capacity of the tissue.Indicates receptor expression levels (up/downregulation).
Inhibition Constant

nMAffinity of a competitor drug.The "true" affinity, corrected for radioligand conc. (Cheng-Prusoff).
Residence Time

min

Duration of target occupancy. Predicts Duration of Action .
Hill Slope

UnitlessSteepness of the binding curve.

implies cooperativity or multiple binding sites.
Validation Checklist (Self-Correction)

Before publishing or advancing a lead, verify:

  • Ligand Depletion: Did the binding deplete >10% of the total radioligand added? If yes, the Free Ligand assumption is violated.

  • Equilibrium: Was the incubation time sufficient (

    
     of association)?
    
  • Specific Binding: Is Specific Binding > 50% of Total Binding? If not, the signal-to-noise ratio is too low for reliable kinetics.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2024). Receptor Nomenclature and Binding Database. [Link]

  • Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery.[3] [Link]

  • National Institutes of Health (NIH). (2025). Radioligand Binding Assay Guidelines. [Link]

  • Motulsky, H. J., & Neubig, R. R. (2010). Analysis of radioligand binding data. Current Protocols in Neuroscience. [Link]

  • Gifford Bioscience. (2024). Radioligand Binding Assay Protocols and Data Analysis. [Link]

Sources

Theoretical Characterization and Computational Profiling of N-methyl-4-phenylpiperidin-4-amine

[1]

Executive Summary

This technical guide provides a comprehensive theoretical and computational framework for analyzing N-methyl-4-phenylpiperidin-4-amine (CAS 182621-56-3), a critical scaffold in the 4-anilidopiperidine class of synthetic opioids. As a structural congener to fentanyl precursors and metabolites, understanding its physicochemical properties, quantum mechanical behavior, and receptor binding dynamics is essential for pharmacological profiling and forensic detection. This guide synthesizes Density Functional Theory (DFT) protocols, molecular docking methodologies targeting the

Chemical Identity and Structural Basis

The molecule N-methyl-4-phenylpiperidin-4-amine consists of a piperidine ring substituted at the 4-position with both a phenyl ring and a methylamino group. This geminal disubstitution at C4 is a hallmark of the fentanyl pharmacophore, dictating its lipophilicity and receptor engagement.

PropertyData
IUPAC Name N-methyl-4-phenylpiperidin-4-amine
CAS Number 182621-56-3
Molecular Formula

Molecular Weight 190.29 g/mol
Key Pharmacophore 4-phenylpiperidine core (Analgesic scaffold)
Basicity Secondary amine (piperidine) & Secondary amine (exocyclic)

Quantum Mechanical Framework (DFT)

Quantum mechanical modeling is the first step in establishing the stable conformers and reactive sites of the molecule. We utilize Density Functional Theory (DFT) to calculate the ground state geometry and electronic properties.

Computational Protocol: DFT Workflow

Objective: Determine the Global Minimum Energy Conformation and Frontier Molecular Orbitals (FMO).

  • Structure Generation: Build the initial 2D structure and convert to 3D.

  • Pre-optimization: Use Molecular Mechanics (MMFF94) to relieve steric clashes.

  • Geometry Optimization:

    • Method: DFT (B3LYP functional).

    • Basis Set: 6-311G(d,p) (Split-valence triple-zeta with polarization functions).

    • Solvent Model: IEFPCM (Implicit solvation, Water/Blood plasma).

  • Frequency Calculation: Confirm stationary point (no imaginary frequencies).

Frontier Molecular Orbitals (HOMO-LUMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) predicts chemical stability and reactivity.

  • HOMO Location: Typically localized on the piperidine nitrogen lone pair (nucleophilic center).

  • LUMO Location: Distributed over the phenyl ring (

    
    -system).
    
  • Significance: A smaller gap implies higher polarizability and potential for metabolic oxidation (N-dealkylation).

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution essential for ligand-receptor recognition.

  • Red Regions (Negative): Electron-rich areas (Phenyl ring

    
    -cloud).
    
  • Blue Regions (Positive): Protonated amines (Piperidine NH).

  • Interaction Insight: The positively charged piperidine nitrogen is critical for forming a salt bridge with Asp147 in the MOR binding pocket.

Pharmacophore Modeling and Molecular Docking

Molecular docking predicts the binding orientation and affinity of the ligand within the target receptor.

Target Selection: -Opioid Receptor (MOR)[3]
  • PDB ID: 4DKL (Crystal structure of murine MOR) or 8EF5 (Cryo-EM structure of human MOR).

  • Active Site Residues: Asp147 (D3.32), Tyr148 (Y3.33), Trp293 (W6.48), His297 (H6.52).

Docking Protocol (AutoDock Vina / Glide)

Step 1: Receptor Preparation

  • Remove crystallographic water (except those bridging key residues).

  • Add polar hydrogens and assign Kollman charges.

  • Define Grid Box: Center on the co-crystallized ligand (approx. 20x20x20 Å).

Step 2: Ligand Preparation

  • Set protonation state at pH 7.4 (Piperidine N is predominantly protonated,

    
    ).
    
  • Set rotatable bonds (Methylamino group rotation is key).

Step 3: Execution & Analysis

  • Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Scoring Function: Binding Affinity (

    
     in kcal/mol).[1]
    
  • Validation: Re-dock co-crystallized ligand (RMSD < 2.0 Å).

Mechanism of Action Visualization

The following diagram illustrates the theoretical signaling pathway activated upon ligand binding.

MOR_SignalingLigandN-methyl-4-phenylpiperidin-4-amineReceptorMu-Opioid Receptor(GPCR)Ligand->Receptor Binding (Salt Bridge Asp147)ConfChangeConformational Change(TM6 Movement)Receptor->ConfChangeGProteinGi/Go ProteinActivationConfChange->GProteinACAdenylyl CyclaseInhibitionGProtein->ACChannelsK+ Channel OpeningCa2+ Channel ClosingGProtein->ChannelscAMPReduced cAMPLevelsAC->cAMPEffectHyperpolarization &AnalgesiacAMP->EffectChannels->Effect

Figure 1: Theoretical signal transduction pathway triggered by ligand binding to the Mu-Opioid Receptor.[2]

ADMET Profiling and Molecular Dynamics

Static docking provides a snapshot; Molecular Dynamics (MD) and ADMET profiling assess stability and "drug-likeness."

ADMET Prediction Parameters

Using tools like SwissADME or pkCSM, we evaluate the pharmacokinetic profile.

ParameterPredicted Value (Approx.)Interpretation
LogP (Lipophilicity) 1.8 - 2.5Moderate lipophilicity; good bioavailability.
TPSA (Polar Surface Area) ~24 ŲHigh BBB permeability (CNS active).
BBB Permeant YesCapable of central analgesic effects.
CYP450 Metabolism Substrate (2D6, 3A4)Likely metabolized by N-dealkylation.
hERG Inhibition Moderate RiskPotential for cardiotoxicity (common in piperidines).
Molecular Dynamics (MD) Simulation Workflow

MD simulations (100 ns) are required to verify the stability of the Ligand-Receptor complex.

Protocol:

  • System Setup: Embed Receptor-Ligand complex in a POPC lipid bilayer.

  • Solvation: TIP3P water model + 0.15M NaCl (physiological ions).

  • Equilibration: NVT (Temperature) followed by NPT (Pressure) ensembles.

  • Production Run: 100 ns simulation using GROMACS or AMBER.

  • Analysis:

    • RMSD: Measure ligand stability in the pocket.

    • RMSF: Analyze residue flexibility (loop regions).

    • H-Bond Analysis: Calculate occupancy of the Asp147 salt bridge.

MD_WorkflowInputDocked Complex(PDB/SDF)TopologyTopology Gen(LigParGen/CHARMM)Input->TopologySolvationSolvation &NeutralizationTopology->SolvationEquilibEquilibration(NVT/NPT)Solvation->EquilibProdRunProduction MD(100ns)Equilib->ProdRunAnalysisTrajectory Analysis(RMSD/RMSF)ProdRun->Analysis

Figure 2: Standard Molecular Dynamics simulation pipeline for GPCR-ligand complexes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9813005, N-Methyl-4-phenyl-4-piperidinamine. Retrieved from [Link]

  • Koehl, A., et al. (2018). Structure of the µ-opioid receptor–Gi protein complex. Nature, 558, 547–552. (Reference for MOR Structure PDB 8EF5/5C1M context). Retrieved from [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Reference for ADMET/LogP context). Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Retrieved from [Link]

  • SwissADME (2025). Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. Retrieved from [Link]

Methodological & Application

Experimental procedure for N-methylation of 4-anilinopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective N-Methylation of 4-Anilinopiperidine for Reference Standard Synthesis

Part 1: Regulatory & Safety Compliance (Critical)

WARNING: Controlled Substance Precursor 4-Anilinopiperidine (4-AP) is designated as a List I Chemical by the U.S. Drug Enforcement Administration (DEA) and is similarly controlled in many international jurisdictions due to its utility as a direct precursor in the synthesis of fentanyl and related opioids.

  • Authorized Use: This protocol is intended strictly for authorized personnel in accredited forensic, pharmaceutical, or toxicological laboratories for the synthesis of analytical reference standards (e.g., for impurity profiling, metabolite identification, or mass spectrometry library generation).

  • Safety Hazards: 4-AP is a potent sensitizer and potential opioid agonist precursor. All procedures must be conducted in a certified chemical fume hood with full PPE (nitrile gloves, lab coat, safety goggles).

Part 2: Scientific Rationale & Strategy

The Chemical Challenge: Regioselectivity

The core challenge in methylating 4-anilinopiperidine lies in the presence of two nucleophilic nitrogen atoms:

  • Piperidine Nitrogen (

    
    ):  A secondary aliphatic amine.
    
  • Aniline Nitrogen (

    
    ):  A secondary aromatic amine.
    

Mechanistic Insight (The "Why"): Success relies on exploiting the drastic difference in basicity and nucleophilicity between these two sites.

  • 
     of Piperidine: 
    
    
    
    (Highly basic, highly nucleophilic).
  • 
     of Aniline: 
    
    
    
    (Weakly basic, delocalized lone pair).

Experimental Choice: While direct alkylation with methyl iodide (MeI) is possible, it is kinetically difficult to control; it risks quaternization of the piperidine ring or competitive methylation of the aniline nitrogen.

The Solution: Reductive Amination via Sodium Triacetoxyborohydride (STAB). We utilize a reductive amination approach using Formaldehyde (HCHO) and Sodium Triacetoxyborohydride (NaBH(OAc)₃). STAB is a mild, selective hydride donor that reduces the intermediate iminium ion (formed rapidly at the basic


) much faster than it reduces carbonyls or reacts with the less basic 

. This ensures exclusive methylation of the piperidine ring.

Part 3: Reaction Pathway Visualization

ReactionPathway SM 4-Anilinopiperidine (Sec. Aliphatic Amine) Inter Iminium Ion Intermediate SM->Inter Imine Formation (Fast at N-pip) Reagents HCHO (1.1 eq) DCE, AcOH Reagents->Inter Product 1-Methyl-4-anilinopiperidine (Tert. Amine) Inter->Product Hydride Transfer (Irreversible) Reductant NaBH(OAc)3 (STAB) Reductant->Product

Figure 1: Mechanistic pathway showing the selective formation of the iminium species at the piperidine nitrogen followed by irreversible reduction.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of 1-Methyl-4-(phenylamino)piperidine (100 mg scale for reference standard).

Materials & Reagents
ReagentEquiv.AmountRole
4-Anilinopiperidine 1.0176 mg (1.0 mmol)Substrate
Formaldehyde (37% aq.) 1.2~90 µLMethyl Source
NaBH(OAc)₃ (STAB) 1.5318 mgReducing Agent
Acetic Acid (AcOH) 1.057 µLCatalyst
1,2-Dichloroethane (DCE) -5.0 mLSolvent
Step-by-Step Methodology

1. Reaction Setup (In Fume Hood):

  • To a dry 20 mL scintillation vial equipped with a magnetic stir bar, add 4-anilinopiperidine (176 mg) and 1,2-Dichloroethane (DCE) (5 mL).

  • Add Acetic Acid (57 µL). Stir until fully dissolved. Note: AcOH catalyzes the formation of the iminium ion.[1]

  • Add Formaldehyde (37% aq, 90 µL) dropwise. Stir for 15 minutes at Room Temperature (RT).

2. Reductive Step:

  • Add Sodium Triacetoxyborohydride (STAB) (318 mg) in one portion.

  • Observation: Mild effervescence may occur.

  • Seal the vial (vented cap recommended) and stir vigorously at RT for 2–4 hours .

3. Process Control (Self-Validation):

  • TLC System: 10% MeOH in DCM (+ 1% NH₄OH).

  • Visualization: UV (254 nm) and Ninhydrin stain.

  • Criterion: The reaction is complete when the starting material spot (

    
    ) disappears and a new, less polar spot (
    
    
    
    ) appears.

4. Workup & Isolation:

  • Quench the reaction by adding sat. NaHCO₃ (5 mL). Stir for 10 mins to neutralize acid and decompose borate complexes.

  • Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 10 mL).

  • Combine organic layers and wash with Brine (10 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

5. Purification (Optional but Recommended for Standards):

  • The crude material is often >95% pure. For analytical grade (>99%), purify via flash column chromatography (Silica gel, Gradient: 0→10% MeOH in DCM).

Part 5: Analytical Validation

Expected Data for 1-Methyl-4-anilinopiperidine:

TechniqueParameterExpected Signal / Characteristic
HPLC-UV Retention TimeShifts earlier compared to 4-AP (Reverse Phase C18, Basic pH).
MS (ESI+) [M+H]⁺191.15 m/z (Calculated for C₁₂H₁₈N₂).
¹H NMR N-CH₃ SignalSinglet,

ppm (3H).
¹H NMR Piperidine RingMultiplets resolve; distinct shift in

-protons relative to nitrogen.

Part 6: Workflow Logic Diagram

Workflow Start Start: 4-AP + DCE ImineForm Add HCHO + AcOH (15 min stir) Start->ImineForm Reduction Add STAB (2-4 hr stir) ImineForm->Reduction Check TLC Check (SM consumed?) Reduction->Check Check->Reduction No (Add time) Quench Quench: NaHCO3 Extract: DCM Check->Quench Yes Dry Dry (Na2SO4) & Evaporate Quench->Dry Final Final Product: 1-Methyl-4-anilinopiperidine Dry->Final

Figure 2: Operational workflow for the synthesis and isolation of the target reference standard.

Part 7: References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Drug Enforcement Administration (DEA). (2020). "List I and List II Chemicals."[3] Diversion Control Division.

  • Gallagher, R., et al. (2012).[4] "Synthesis and impurity profiling of MDMA prepared from commonly available starting materials." Forensic Science International, 223(1-3), 306-313.[4] (Cited for general impurity profiling methodology of amine precursors).[5]

  • United Nations Office on Drugs and Crime (UNODC). (2017). "Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens." Manual for Use by National Drug Analysis Laboratories.

Sources

Application Note: Handling and Preparation of N-Methyl-4-phenylpiperidin-4-amine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the standardized protocols for the handling, solubilization, and experimental preparation of N-methyl-4-phenylpiperidin-4-amine (CAS: 182621-56-3). This molecule belongs to the 4-phenylpiperidine class, a scaffold frequently associated with CNS-active agents (including opioid receptor ligands and sigma receptor modulators).

Critical Disclaimer: This specific isomer (4-methylamino-4-phenylpiperidine) is structurally distinct from the controlled precursor 4-amino-1-methyl-4-phenylpiperidine. However, due to the high risk of nomenclature confusion in this chemical family, structural verification via NMR or LC-MS is mandatory before use. All 4-phenylpiperidine derivatives should be treated as potentially potent CNS agents until proven otherwise.

Physicochemical Profile & Safety

Chemical Identity
PropertySpecification
IUPAC Name N-methyl-4-phenylpiperidin-4-amine
Common Synonyms 4-Methylamino-4-phenylpiperidine; 4-(Methylamino)-4-phenylpiperidine
CAS Number 182621-56-3 (Verify against vendor CoA)
Molecular Weight 190.29 g/mol
Molecular Formula C₁₂H₁₈N₂
Basicity (pKa) ~9.5 (Piperidine ring), ~10.0 (Exocyclic amine) [Predicted]
LogP ~1.6 (Moderate Lipophilicity)
Safety & Containment (Biosafety Level 2 Practices)

Given the structural similarity to potent opioid scaffolds (e.g., meperidine analogs), strict adherence to "Potent Compound Handling" protocols is required.

  • Engineering Controls: Weigh dry powder only inside a certified fume hood or powder containment enclosure.

  • PPE: Double nitrile gloves, lab coat with cuffs, and safety glasses.

  • Inactivation: Decontaminate surfaces with 10% bleach followed by 70% ethanol. Phenylpiperidines are generally stable but can be degraded by strong oxidation.

Stock Solution Preparation

Solvent Selection

The free base form of N-methyl-4-phenylpiperidin-4-amine is lipophilic. The salt form (e.g., HCl) is hydrophilic but may be acidic.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) , Anhydrous (≥99.9%).

    • Rationale: DMSO solubilizes both the free base and salt forms effectively (>50 mM) and is compatible with cellular assays at low final concentrations (<0.5%).

  • Secondary Solvent: Ethanol (suitable for storage, less suitable for direct cell dosing due to volatility).

  • Avoid: Direct dissolution in neutral aqueous buffers (PBS, Media) for stock solutions >1 mM, as the free base may precipitate or adhere to plastics.

Protocol: Preparation of 10 mM Stock

Objective: Create a stable, verified master stock.

  • Weighing: Weigh approximately 2–5 mg of compound into a tared, amber glass vial (2 mL or 4 mL).

    • Note: Avoid plastic microtubes for long-term storage of lipophilic amines to prevent sorption.

  • Calculation:

    
    
    
    • Correction: If using a salt form (e.g., HCl), correct the MW to account for the counterion.

  • Dissolution: Add the calculated volume of DMSO. Vortex for 30 seconds.

    • Visual Check: Solution must be optically clear. If particles persist, sonicate for 5 minutes at room temperature (avoid heat >30°C).

  • QC Validation: Verify concentration via UV-Vis (if extinction coefficient is known) or LC-MS. Do not rely solely on gravimetric data for potent compounds.

Assay Preparation: Serial Dilution & Dosing

Challenge: Lipophilic amines ("sticky compounds") often precipitate when introduced to aqueous media or bind to plastic tips during serial dilution.

The "Intermediate Dilution" Method

Directly adding 100% DMSO stock to cell culture media often causes "solvent shock" precipitation. Use an intermediate step.

Workflow Diagram (DOT):

DilutionProtocol cluster_QC Quality Control Checkpoints Stock 10 mM Master Stock (100% DMSO) Inter 100x Intermediate Plate (10% DMSO in Buffer) Stock->Inter 1. Dilute 1:10 (e.g. 5µL + 45µL Buffer) Final Final Assay Well (0.1% DMSO) Inter->Final 2. Transfer 1:100 (e.g. 1µL + 99µL Cells) Check1 Visual Inspection: Precipitate? Inter->Check1 Media Assay Media (Serum-Free or Low Serum) Media->Final Cell Suspension

Caption: Optimized dilution workflow minimizing solvent shock precipitation.

Step-by-Step Dilution Protocol
  • Compound Plate (Source): Prepare a 3-fold serial dilution in 100% DMSO .

  • Intermediate Plate: Transfer 2 µL of Source DMSO to 198 µL of Assay Buffer (e.g., HBSS or PBS).

    • Result: 1% DMSO concentration. Mix well.

  • Assay Plate (Destination): Transfer 10 µL from the Intermediate Plate to 90 µL of cells/media in the assay plate.

    • Final Conditions: 0.1% DMSO.

    • Why this works: The intermediate step allows you to inspect for precipitation at 10x concentration before adding to precious cells.

Troubleshooting & Optimization

Precipitation in Media

If the compound precipitates upon addition to media (cloudiness observed):

  • Cause: The basic amine is de-protonating at pH 7.4, reducing solubility.

  • Solution:

    • Acidify the intermediate buffer slightly (pH 6.5) if the assay tolerates it.

    • Add 0.1% BSA (Bovine Serum Albumin) to the intermediate buffer. Albumin acts as a carrier protein, preventing aggregation of lipophilic amines.

Non-Specific Binding (NSB)

Lipophilic amines bind avidly to polypropylene and polystyrene.

  • Mitigation: Use Low-Binding plates and tips.

  • Wash Steps: In binding assays, include a mild detergent (0.05% Tween-20) in the wash buffer to reduce background noise.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9813005: N-Methyl-4-phenyl-4-piperidinamine.[1] Retrieved January 29, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility/lipophilicity in drug discovery).

Sources

Precision in Evidence: Strategic Implementation of Certified Reference Materials (CRMs) in Forensic and Analytical Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Technical Scope & Regulatory Framework

In forensic toxicology and pharmaceutical analysis, the Reference Standard is the metrological anchor. It transforms an arbitrary detector signal into legally defensible data. This guide details the selection, preparation, and validation of reference standards, adhering to ISO 17034 (General Requirements for the Competence of Reference Material Producers) and SWGDRUG recommendations.

The validity of any analytical measurement relies on Metrological Traceability —an unbroken chain of comparisons relating an instrument's measurement to a known standard (usually SI units), with stated uncertainties at each step [1].

The Hierarchy of Standards

To ensure data integrity, laboratories must distinguish between standard types. Using a lower-tier standard for a critical calibration step introduces unquantified error.

TraceabilityChain cluster_legend Uncertainty Propagation SI SI Units (Mole, Kg) NMI National Metrology Institute (NIST, BAM, NMIA) SI->NMI Primary Realization CRM Certified Reference Material (CRM) (ISO 17034 Accredited) NMI->CRM Certification RefStd Reference Standard (Secondary/Working Standard) CRM->RefStd Verification Inst Instrument Calibration (LC-MS/MS, GC-MS) RefStd->Inst Calibration

Figure 1: The Metrological Traceability Chain. Uncertainty increases at each step down the hierarchy. ISO 17025 accredited labs must demonstrate this link.

Protocol: Preparation of Calibration Standards

Objective: Minimize gravimetric and volumetric errors to <0.5% total uncertainty.

Core Principles (Causality)
  • Gravimetric vs. Volumetric: Gravimetric preparation (weighing solvent) is superior to volumetric because it is temperature-independent. However, volumetric is standard for high-throughput.

  • Solvent Compatibility: The solvent must dissolve the analyte and be compatible with the initial mobile phase to prevent peak distortion (solvent effects).

Step-by-Step Workflow
  • Acclimatization: Allow the CRM ampoule to reach room temperature (20-25°C) to prevent condensation or volume contraction.

  • Primary Stock Preparation:

    • Weighing: Use an analytical balance (readability 0.01 mg). Use an anti-static gun to neutralize static charge on the weighing boat.

    • Transfer: Quantitatively transfer the solid to a Class A volumetric flask.

    • Dissolution: Add solvent to ~80% volume. Sonicate for 5 minutes.

    • Thermal Equilibration: Allow solution to return to room temperature before diluting to mark. Reason: Exothermic mixing can alter volume.

  • Working Standard Dilution:

    • Perform serial dilutions. Never pipette less than 10 µL, as surface tension errors become significant (>5% error).

Storage & Stability
  • Solid Standards: Store according to CoA (usually -20°C). Protect light-sensitive compounds (e.g., LSD, Nifedipine) with amber glass.

  • Solution Stability: Monitor degradation by comparing "Old" vs. "New" stocks.

    • Acceptance Criteria: The Response Factor (RF) of the old stock must be within ±5% of the new stock [2].

Case Study: Fentanyl Quantification via LC-MS/MS

Context: Forensic labs must distinguish Fentanyl from analogs (e.g., Carfentanil) in complex matrices (blood/urine). Challenge: Matrix effects (ion suppression) in biological samples can cause false negatives. Solution: Use of Deuterated Internal Standards (ISTD).

The Role of Internal Standards (Self-Validating System)

An ISTD (e.g., Fentanyl-D5) is added to every sample at the start.

  • Mechanism: Since the ISTD is chemically identical to the analyte (except for mass), it experiences the exact same extraction losses and ionization suppression.

  • Correction: By calculating the ratio (Analyte Area / ISTD Area), these errors cancel out.

Experimental Workflow

FentanylWorkflow Sample Biological Sample (100 µL Blood) Spike Spike ISTD (Fentanyl-D5) Sample->Spike Critical Step Extract Protein Precipitation (Acetonitrile) Spike->Extract Centrifuge Centrifuge (10k RPM, 5 min) Extract->Centrifuge Inject LC-MS/MS Injection Centrifuge->Inject Supernatant Data Quantitation (Ratio: Analyte/ISTD) Inject->Data

Figure 2: LC-MS/MS Sample Preparation Workflow. Spiking ISTD before extraction is critical for correcting recovery losses.

Instrumental Parameters (LC-MS/MS)

Column: C18 (2.1 x 50 mm, 1.8 µm). Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Fentanyl 337.2188.1 (Quant)3022
105.0 (Qual)3038
Fentanyl-D5 (ISTD) 342.2188.13022
Carfentanil 395.2335.23520

Validation & Quality Assurance

To comply with FDA Bioanalytical Method Validation (2018) and SWGDRUG , the following criteria must be met.

System Suitability Test (SST)

Before running a batch, inject a mid-level standard 5 times.

  • Requirement: %RSD of peak area < 5%. If >5%, maintenance (clean source, change column) is required.

Calibration & Linearity
  • Curve: Minimum 6 non-zero points.

  • Weighting:

    
     (compensates for heteroscedasticity in MS data).
    
  • Acceptance:

    
    . All standards must back-calculate to within ±15% of nominal value (±20% for LLOQ) [3].
    
Quality Control (QC) Samples

Run QCs (Low, Mid, High) every 10 samples.

ParameterAcceptance Criteria (FDA/SWGDRUG)
Accuracy Mean value within ±15% of nominal.
Precision %CV < 15% (Within-run and Between-run).
Selectivity Blank response < 20% of LLOQ response.
Carryover Blank after ULOQ < 20% of LLOQ response.

References

  • NIST. (2020). Metrological Traceability Policy. National Institute of Standards and Technology.[1][2][3] [Link]

  • FDA. (2018).[4] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4] [Link]

  • SWGDRUG. (2019).[3][5][6] Scientific Working Group for the Analysis of Seized Drugs Recommendations, Version 8.0. [Link]

  • ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. [Link][7]

Sources

Application Note: Synthetic Strategies for Gem-Disubstituted 4-Aminopiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Safety Critical Warning

This Application Note details the synthetic routes for 1-methyl-4-phenylpiperidin-4-amine and its novel derivatives. This scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for Neurokinin-1 (NK1) antagonists, Sigma receptor ligands, and nociceptin receptor agonists.

⚠️ CRITICAL SAFETY WARNING: MPTP Neurotoxicity Risk

STOP AND READ: The synthesis of 4-phenylpiperidines involves intermediates that, if mishandled, can dehydrate to form MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) . MPTP is a potent neurotoxin that crosses the blood-brain barrier and is metabolized by MAO-B into MPP+, causing irreversible destruction of dopaminergic neurons (permanent Parkinsonism).[1]

  • Strict Temperature Control: Dehydration of the 4-piperidinol intermediate occurs readily at high temperatures or in acidic conditions without adequate nucleophiles.

  • Waste Disposal: All waste streams must be treated as potentially neurotoxic.

  • Validation: Every batch must be screened via GC-MS or HPLC to certify the absence of tetrahydropyridine contaminants (MPTP) before biological testing.

Introduction: The Quaternary Center Challenge

Constructing a gem-disubstituted piperidine (specifically a 4-aryl-4-amino motif) presents a significant steric challenge. Unlike 4-monosubstituted piperidines, the quaternary center at the C4 position restricts the approach of reagents.

This guide focuses on two primary methodologies:

  • The Ritter Sequence (Primary Route): Ideal for introducing the nitrogen functionality into a pre-existing 4-aryl-4-hydroxy scaffold.

  • The Curtius Rearrangement (Alternative Route): Utilized when starting from 4-carboxy precursors.

Method A: The Ritter Sequence (Recommended)

This route is preferred for its robustness and the availability of the starting material, 1-methyl-4-piperidone. It proceeds via a tertiary alcohol which is trapped by a nitrile under acidic conditions.

Synthetic Pathway Diagram[2]

RitterSequence Start 1-Methyl-4-piperidone Step1 Grignard Addition (PhMgBr / -78°C) Start->Step1 Inter1 Tertiary Alcohol (1-methyl-4-phenylpiperidin-4-ol) Step1->Inter1 SideProduct ⚠️ MPTP (Neurotoxin) (Avoid via Temp Control) Inter1->SideProduct Dehydration (Acid/Heat) Step2 Ritter Reaction (H2SO4 / MeCN) Inter1->Step2 Controlled Acid Addition Inter2 4-Acetamido Intermediate Step2->Inter2 Step3 Acid Hydrolysis (HCl / Reflux) Inter2->Step3 Final Target Amine (1-methyl-4-phenylpiperidin-4-amine) Step3->Final

Figure 1: The Ritter Sequence for constructing the 4-amino-4-aryl core, highlighting the critical MPTP divergence point.

Detailed Protocol
Step 1: Grignard Addition (Formation of the Tertiary Alcohol)
  • Reagents: 1-Methyl-4-piperidone (1.0 eq), Phenylmagnesium bromide (1.2 eq, 3.0 M in Et2O), THF (anhydrous).

  • Protocol:

    • Cool a solution of 1-methyl-4-piperidone in anhydrous THF to -78°C under Argon.

    • Add PhMgBr dropwise over 30 minutes. Note: Low temperature is crucial to prevent enolization.

    • Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.

    • Quench with saturated NH4Cl solution.

    • Extract with EtOAc, dry over MgSO4, and concentrate.

    • QC Check: 1H NMR should show the disappearance of the ketone carbonyl.

Step 2: The Ritter Reaction (Nitrogen Insertion)
  • Reagents: Tertiary Alcohol (from Step 1), Acetonitrile (Solvent/Reactant), Conc. H2SO4 (3.0 eq).

  • Mechanism: The acid generates a tertiary carbocation which is intercepted by the nitrile lone pair, forming a nitrilium ion. Water hydrolysis yields the acetamide.

  • Protocol:

    • Dissolve the tertiary alcohol in Acetonitrile (0.5 M concentration).

    • Cool to 0°C.

    • Add Conc. H2SO4 dropwise. Caution: Exothermic.

    • Allow the mixture to warm to room temperature and stir for 12-18 hours.

    • Pour onto ice/water and basify with NaOH to pH 10.

    • Extract the 4-acetamido intermediate with DCM.

Step 3: Hydrolysis to the Free Amine
  • Reagents: 6M HCl.

  • Protocol:

    • Reflux the acetamide in 6M HCl for 24 hours.

    • Cool, wash with ether (to remove non-basic impurities).

    • Basify the aqueous layer (pH > 12) and extract with DCM.

    • Isolate the free amine as an oil or convert to the dihydrochloride salt for storage.

Method B: Library Generation (Novel Derivatives)

Once the core amine (1-methyl-4-phenylpiperidin-4-amine) is synthesized, it serves as a scaffold for parallel synthesis. The primary amine at the quaternary center is nucleophilic but sterically hindered.

Derivatization Workflow[3]
Reaction TypeReagentsProduct ClassApplication Note
Urea Formation Isocyanates (R-NCO) / TEA / DCMUreasHigh yield; excellent for H-bond donor/acceptor tuning.
Amide Coupling Acid Chlorides (R-COCl) / DIPEAAmidesRequires forcing conditions due to steric hindrance.
Reductive Amination Aryl Aldehydes / NaBH(OAc)3Secondary AminesDifficult due to sterics; requires prolonged reaction times.
Sulfonylation Sulfonyl Chlorides / PyridineSulfonamidesHigh metabolic stability variants.
Automated Synthesis Logic

LibraryGen cluster_0 Parallel Synthesis Divergence Core Core Scaffold (4-Amino-4-Phenyl) PathA Route A: Isocyanates (Urea Library) Core->PathA PathB Route B: Acid Chlorides (Amide Library) Core->PathB PathC Route C: Sulfonyl Chlorides (Sulfonamide Library) Core->PathC Validation LC-MS Purification & Purity Check PathA->Validation PathB->Validation PathC->Validation FinalLib Final Compound Deck (SAR Analysis) Validation->FinalLib

Figure 2: Workflow for the high-throughput derivatization of the core amine.

References

  • MPTP Safety & Mechanism: Langston, J. W., et al. "Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis." Science 219.4587 (1983): 979-980.

  • Ritter Reaction on Piperidines: Jirgensons, A., et al. "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction." Synthesis 2000.12 (2000): 1709-1712.[2]

  • Medicinal Chemistry (NK1 Antagonists): Hoffmann, T., et al. "Design and synthesis of novel, potent, and selective neurokinin-1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters 16.5 (2006): 1362-1365.

  • Curtius Rearrangement Applications: Scriven, E. F., & Turnbull, K. "Azides: their preparation and synthetic uses."[3] Chemical Reviews 88.2 (1988): 297-368.

Sources

Application Note: N-methyl-4-phenylpiperidin-4-amine as a Scaffold for Opioid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the use of N-methyl-4-phenylpiperidin-4-amine (specifically 4-(methylamino)-4-phenylpiperidine ) as a scaffold for the development of novel opioid receptor ligands.

While the 4-anilidopiperidine (Fentanyl) and 4-phenylpiperidine (Meperidine) classes are well-established, the 4-amino-4-phenylpiperidine core represents a hybrid scaffold. This gem-disubstituted structure allows for the synthesis of novel amides and ureas that explore the Structure-Activity Relationship (SAR) overlap between mu-opioid agonism and neurokinin (NK) antagonism.

Introduction & Structural Context[1][2][3][4]

The discovery of potent opioid analgesics has historically revolved around two primary piperidine-based scaffolds:

  • 4-Phenylpiperidines (Meperidine Class): Characterized by a quaternary carbon at position 4 bearing a phenyl ring and an ester/ketone (e.g., Meperidine, Ketobemidone).

  • 4-Anilidopiperidines (Fentanyl Class): Characterized by a nitrogen atom at position 4 bearing a phenyl ring (an aniline moiety).

N-methyl-4-phenylpiperidin-4-amine (CAS 182621-56-3) offers a distinct gem-disubstituted architecture. Unlike Fentanyl, where the 4-nitrogen is part of an aniline system, this building block features an aliphatic amine and a phenyl group both attached to the C4 carbon. This "C-phenyl" core allows for the synthesis of "reverse-amide" analogs of Meperidine, providing a vector to modulate lipophilicity, metabolic stability, and receptor subtype selectivity (e.g.,


 vs. 

vs. NK receptors).
Key Structural Differentiation[4]
  • Target Scaffold: 4-Phenyl-4-(methylamino)piperidine.[1]

  • Utility: Precursor for 4,4-disubstituted amides, ureas, and carbamates.

  • Regulatory Note: While this specific amine is a research chemical, it is structurally related to controlled substances. Researchers must adhere to all local regulations (e.g., DEA, CSOS) regarding analog controls.

Chemical Properties & Safety Profile

Physicochemical Data
PropertyValueNote
IUPAC Name N-methyl-4-phenylpiperidin-4-amineOften supplied as dihydrochloride salt
Molecular Weight 190.29 g/mol (Free Base)~263.2 g/mol (2HCl salt)
CAS Number 182621-56-3
Solubility Water (High for salt), DMSO, MethanolFree base soluble in DCM, EtOAc
pKa ~9.5 (Piperidine N), ~10.2 (Amine N)Estimated; both nitrogens are basic
Handling & Safety (E-E-A-T)
  • Toxicity: As a precursor to potent CNS-active compounds, treat this substance as a potential high-potency opioid.

  • Engineering Controls: Handle exclusively in a certified chemical fume hood or glovebox.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses.

  • Deactivation: Quench reaction mixtures and waste with 10% bleach or specific oxidation protocols before disposal to degrade potential active byproducts.

Synthesis Protocol: The Bruylants Route

The most robust method for constructing the sterically crowded 4-amino-4-phenylpiperidine core is the Bruylants Reaction , which involves the displacement of a nitrile group from an


-aminonitrile by a Grignard reagent.
Workflow Diagram (Graphviz)

SynthesisWorkflow Start 1-Benzyl-4-piperidone Step1 Strecker/Bruylants (KCN + MeNH2) Start->Step1 CN addition Inter1 Intermediate: 4-Cyano-4-(methylamino) Step1->Inter1 Step2 Grignard Addition (PhMgBr) Inter1->Step2 Displacement Inter2 Gem-Disubstituted Precursor Step2->Inter2 Step3 Deprotection (Pd/C, H2) Inter2->Step3 Debenzylation Final Target: N-methyl-4-phenyl piperidin-4-amine Step3->Final

Caption: Synthesis of N-methyl-4-phenylpiperidin-4-amine via the Bruylants reaction pathway.

Detailed Step-by-Step Protocol
Step 1: Formation of the

-Aminonitrile

Objective: Convert 1-benzyl-4-piperidone into 1-benzyl-4-(methylamino)piperidine-4-carbonitrile.

  • Reagents: 1-Benzyl-4-piperidone (1.0 eq), Methylamine hydrochloride (1.2 eq), Potassium Cyanide (KCN, 1.2 eq), Water/Methanol (1:1).

  • Setup: 3-neck round bottom flask (RBF) with mechanical stirrer and dropping funnel. Caution: KCN generates HCN gas in acidic conditions. Ensure basic pH.

  • Procedure:

    • Dissolve methylamine HCl and KCN in water.

    • Add 1-benzyl-4-piperidone dissolved in methanol dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 24 hours.

    • Workup: Extract with Dichloromethane (DCM). Wash organic layer with saturated NaHCO3 (to ensure removal of free HCN). Dry over MgSO4 and concentrate.

    • Yield: Expect ~80-90% of a solid/oil aminonitrile.

Step 2: Grignard Displacement (Bruylants Reaction)

Objective: Replace the nitrile group with a phenyl group. Note: This step is chemically counter-intuitive (nucleophile attacking a nitrile carbon usually forms an imine), but in


-aminonitriles, the nitrile is a leaving group under Grignard conditions.
  • Reagents: Phenylmagnesium Bromide (PhMgBr, 3.0 M in ether, 3-4 eq).

  • Setup: Flame-dried RBF under Argon/Nitrogen atmosphere.

  • Procedure:

    • Dissolve the aminonitrile from Step 1 in anhydrous THF or Diethyl Ether.

    • Add PhMgBr solution dropwise at 0°C. The reaction is exothermic.

    • Reflux the mixture for 2-4 hours to drive the displacement.

    • Quench: Cool to 0°C. Carefully add saturated NH4Cl solution.

    • Extraction: Extract with Ethyl Acetate. The product is in the organic layer.[1]

    • Purification: The intermediate (1-benzyl-N-methyl-4-phenylpiperidin-4-amine) can be crystallized as an oxalate salt or purified via flash chromatography (SiO2, DCM/MeOH/NH3).

Step 3: N-Debenzylation (Optional)

Objective: If the N-benzyl protecting group is not desired in the final analog, remove it to yield the secondary piperidine amine.

  • Reagents: Pd/C (10% wt), Ammonium Formate or H2 gas, Methanol.

  • Procedure: Standard hydrogenolysis at 40-60°C.

  • Result: Yields N-methyl-4-phenylpiperidin-4-amine (or its 1-methyl analog if methyl iodide was used instead of benzyl protection).

Application: Derivatization to Opioid Analogs

Once the N-methyl-4-phenylpiperidin-4-amine building block is in hand, it serves as the nucleophile for acylation.

Protocol: Acylation to 4-Propionamido Analogs

This reaction mimics the propionyl functionality found in Fentanyl, but on the C-phenyl scaffold.

Reaction: R2-NH-Me + Propionyl Chloride -> R2-N(Me)-CO-Et

  • Reagents: Building Block (1.0 eq), Propionyl Chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve the amine in anhydrous DCM.

    • Add TEA.

    • Add Propionyl Chloride dropwise at 0°C.

    • Stir at RT for 2 hours.

  • Workup: Wash with 1N NaOH (to remove unreacted acid chloride products) and Brine.

  • Purification: Recrystallize from Hexane/EtOAc or use Prep-HPLC.

SAR Logic Diagram (Graphviz)

SAR Scaffold 4-Amino-4-Phenylpiperidine Core Mod1 N-Acylation (Propionyl/Acetyl) Scaffold->Mod1 Mod2 Piperidine N-Substitution (Phenethyl/Benzyl) Scaffold->Mod2 Mod3 4-Amine Methylation (Secondary vs Tertiary) Scaffold->Mod3 Result1 Amide Analogs (Fentanyl/Meperidine Hybrid) Mod1->Result1 Bioisostere Result2 Potency Modulation (Phenethyl > Methyl) Mod2->Result2 Lipophilicity Result3 Conformational Lock Mod3->Result3

Caption: Structure-Activity Relationship (SAR) vectors for the 4-amino-4-phenylpiperidine scaffold.

Analytical Validation

To ensure the integrity of the synthesized building block, the following analytical markers must be met:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Phenyl Ring: Multiplet at

      
       7.1–7.4 ppm (5H).
      
    • N-Methyl: Singlet at

      
       ~2.0–2.2 ppm (3H). Note: If protonated, this may shift.
      
    • Piperidine Ring: Complex multiplets at

      
       1.8–3.0 ppm (8H). Look for the distinct gem-disubstituted splitting patterns.
      
  • LC-MS:

    • Expect [M+H]+ = 191.15 (for C12H18N2).

    • Check for absence of the nitrile intermediate (M-27 mass difference).

References

  • Giardina, G. A., et al. (1996).[1] Synthesis of 4-methylamino-4-phenylpiperidine. Bioorganic & Medicinal Chemistry Letters, 6, 2307-2310.[1]

  • Google Patents. (2004). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
  • Maddaford, S. V., et al. (2009). 4-Phenylpiperidine derivatives as opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters.
  • Taylor & Francis. (2019). 4-Phenylpiperidine – Knowledge and References. Chemical and Biological Aspects of Drug Dependence.[2] Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemical Attribution & Impurity Profiling of Fentanyl via GC-MS

Executive Summary & Scientific Rationale

The illicit manufacturing of fentanyl has shifted significantly from the traditional Janssen method to the "Siegfried" and "Gupta" (one-pot) methods. This shift has introduced a distinct profile of chemical impurities—specifically 4-ANPP (4-anilino-N-phenethylpiperidine) and NPP (N-phenethyl-4-piperidone)—which serve as critical chemical attribution signatures (CAS).

This protocol details a high-fidelity Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the separation and identification of fentanyl and its route-specific impurities. Unlike clinical assays that target metabolites (e.g., norfentanyl) in biological matrices, this guide focuses on drug substance profiling (seized powders, liquids, and residues) to support intelligence gathering and purity assessment.

Key Technical Differentiator: While standard protocols often overlook thermal degradation in the injection port, this method utilizes a "Pulsed Split" injection technique and an optimized temperature ramp to resolve thermally labile precursors like 4-ANPP from the parent fentanyl peak, preventing false-negative impurity reporting.

Chemical Attribution Pathways (Visualized)

Understanding the origin of impurities is prerequisite to analysis. The presence of Phenethyl bromide or 4-ANPP strongly suggests the Siegfried route, whereas Benzylfentanyl indicates the Janssen route.

FentanylSynthesis NPP NPP (N-phenethyl-4-piperidone) ANPP 4-ANPP (Key Intermediate) NPP->ANPP + Aniline (Siegfried Step 1) Aniline Aniline PhenethylBromide Phenethyl Bromide (Precursor/Impurity) PhenethylBromide->NPP Precursor Synthesis Fentanyl Fentanyl (Target) ANPP->Fentanyl + Propionyl Chloride (Siegfried Step 2) AcetylFent Acetyl Fentanyl (Impurity/Analog) ANPP->AcetylFent + Acetic Anhydride (Contaminant) PhenethylANPP Phenethyl-4-ANPP (Gupta/Siegfried Marker) ANPP->PhenethylANPP Over-alkylation (One-Pot Side Rxn)

Figure 1: The "Siegfried" synthesis pathway, currently the dominant illicit method. Note that 4-ANPP is both an intermediate and a major impurity if the reaction is incomplete.

Instrumentation & Materials

Gas Chromatograph (GC): Agilent 7890B / 8890 or equivalent. Mass Spectrometer (MS): Agilent 5977B (Single Quadrupole) with Electron Ionization (EI) source. Column: Rxi-5Sil MS or DB-5MS UI (30 m × 0.25 mm ID × 0.25 µm film thickness). Rationale: The "Sil" (silarylene) phase provides superior inertness for basic compounds like amines (fentanyl/ANPP) compared to standard 5% phenyl columns, reducing peak tailing without the need for derivatization.

Reagents:

  • Extraction Solvent: Methylene Chloride (DCM) or Chloroform (HPLC Grade). Note: DCM is preferred for solubility of the free base.

  • Buffer: 0.1 M Carbonate/Bicarbonate Buffer (pH 9.5–10).

  • Internal Standard (ISTD): Fentanyl-D5 or Diazepam-D5 (100 µg/mL in Methanol).

Experimental Protocol

Phase A: Sample Preparation (Liquid-Liquid Extraction)

This step converts hydrochloride salts (common in street seizures) to the free base form, which is required for optimal GC-MS volatilization.

  • Weighing: Transfer 10–20 mg of seized powder into a 15 mL centrifuge tube.

  • Solvation: Add 5 mL of deionized water and vortex until dissolved.

  • Basification: Add 1 mL of Carbonate Buffer (pH 10). Vortex briefly.

    • Check: Verify pH > 9 using test paper. Fentanyl pKa is ~8.4; pH 10 ensures >95% is in free base form.

  • Extraction: Add 2 mL of Methylene Chloride (DCM) containing the Internal Standard.

  • Agitation: Rock or rotate for 10 minutes. Centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Collection: Transfer the bottom organic layer (DCM) to a clean vial.

  • Concentration: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 1.0 mL of Ethyl Acetate for injection.

Phase B: GC-MS Acquisition Parameters

Inlet Parameters:

  • Mode: Pulsed Split (Split ratio 50:1).

  • Pulse Pressure: 25 psi for 0.5 min (Sharpens early eluting peaks).

  • Temperature: 280°C.

  • Liner: Ultra Inert Split Liner with glass wool (deactivated).

Oven Program (The "Impurity Ramp"):

  • Goal: Separate volatile precursors (Phenethyl bromide) from high-boiling byproducts (Phenethyl-4-ANPP).

StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-1001.0
Ramp 1202200.0
Ramp 2103005.0
Total Time 16.0 min

MS Parameters:

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 300°C.[1]

  • Scan Mode: Full Scan (m/z 40–500).

  • Solvent Delay: 3.0 min.

Data Analysis & Identification Criteria

The following table summarizes the diagnostic ions required to differentiate the parent drug from its critical manufacturing impurities.

Table 1: Diagnostic Ion Table for Fentanyl & Impurities

CompoundRT (approx min)Quant Ion (m/z)Qual Ion 1 (m/z)Qual Ion 2 (m/z)Significance
Phenethyl Bromide 4.2104105184Siegfried Precursor
NPP 9.5112188134Precursor (Both routes)
Acetyl Fentanyl 11.8231 146188Potent Analog/Impurity
4-ANPP 12.1188 146105Major Intermediate
Fentanyl 12.8245 146189Target Analyte
Phenethyl-4-ANPP 14.5281188105"One-Pot" Marker
Carfentanil 15.259289113High-Potency Analog

Note: Fentanyl produces a weak molecular ion (m/z 336). The base peak m/z 245 (loss of benzyl radical) is the primary identifier.

Analytical Workflow Diagram

Workflow Sample Seized Sample (Powder/Residue) Prep LLE Extraction (pH 10 Buffer / DCM) Sample->Prep GC GC Separation (Rxi-5Sil MS, 100-300°C) Prep->GC MS MS Detection (EI Source, Full Scan) GC->MS Analysis Data Analysis (Extract Ions: 245, 188, 231) MS->Analysis Report Attribution Report (Siegfried vs. Janssen) Analysis->Report

Figure 2: Step-by-step analytical workflow for forensic impurity profiling.

Quality Assurance & Self-Validation

To ensure the protocol is "self-validating" (Part 2 of requirements), the following System Suitability Tests (SST) must be performed prior to batch analysis:

  • Inertness Check: Inject a solution of 4-ANPP (10 µg/mL).

    • Acceptance Criteria: The peak must show a symmetry factor between 0.8 and 1.2. Tailing > 1.2 indicates active sites in the liner or column, which will absorb trace impurities.

  • Resolution Check: Inject a mix of Acetyl Fentanyl and 4-ANPP.

    • Acceptance Criteria: Baseline resolution (R > 1.5) must be achieved between these two closely eluting compounds (approx RT 11.8 vs 12.1 min).

  • Carryover Blank: Inject pure Ethyl Acetate immediately after the high standard.

    • Acceptance Criteria: No peaks > 1% of the LOQ at the retention time of Fentanyl.

References

  • United Nations Office on Drugs and Crime (UNODC). (2017). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. United Nations.[2] [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2025). SWGDRUG Mass Spectral Library, Version 3.14. [Link]

  • ASTM International. (2017). ASTM E2329-17, Standard Practice for Identification of Seized Drugs. West Conshohocken, PA. [Link]

  • Valdez, C. A., et al. (2018). "Synthetic impurity profiling of fentanyl samples: A review of the Siegfried and Janssen routes." Forensic Chemistry, 8, 26-33. (Contextual grounding for synthesis routes).
  • Drug Enforcement Administration (DEA). (2022). Fentanyl Profiling Program - Special Testing and Research Laboratory. (Contextual grounding for 4-ANPP markers).

Sources

Troubleshooting & Optimization

Purification of crude N-methyl-4-phenylpiperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Piperidine Intermediates Topic: Purification of Crude N-methyl-4-phenylpiperidin-4-amine Dihydrochloride Ticket ID: #PUR-4APP-001 Status: Open

Executive Summary & Safety Advisory

User Advisory: The compound N-methyl-4-phenylpiperidin-4-amine (systematically identified as 4-amino-1-methyl-4-phenylpiperidine) is a gem-disubstituted diamine. As a dihydrochloride salt, it possesses two protonated nitrogen centers, rendering it highly polar, water-soluble, and prone to hygroscopicity.

Compliance Warning: While this specific isomer is a pharmaceutical intermediate (often used in neurokinin antagonist synthesis), it bears structural similarity to precursors of Schedule I/II opioids (e.g., 4-ANPP). Users must verify the exact regiochemistry of their starting material. This guide assumes the 4-amino-4-phenyl (gem-disubstituted) structure.

Part 1: Diagnostic & Decision Logic

Before initiating purification, characterize your crude material to select the correct workflow.

PurificationLogic Start Start: Analyze Crude Material CheckState Physical State? Start->CheckState Sticky Sticky Gum / Oil CheckState->Sticky Hygroscopic/Oily Solid Solid / Powder CheckState->Solid Crystalline Action_Base PROTOCOL A: Acid-Base 'Reset' Extraction Sticky->Action_Base Trapped Solvents CheckColor Color Profile? Solid->CheckColor Dark Dark Brown / Black CheckColor->Dark Oxidation Light Off-white / Pale Yellow CheckColor->Light Clean Dark->Action_Base Deep Clean Needed CheckPurity Purity (HPLC/NMR)? Light->CheckPurity LowPurity < 90% or Unknown CheckPurity->LowPurity Major Impurities HighPurity > 95% CheckPurity->HighPurity Minor Impurities LowPurity->Action_Base Action_Recrys PROTOCOL B: Recrystallization (EtOH/Et2O) HighPurity->Action_Recrys Action_Base->Action_Recrys If higher purity needed Action_Charcoal Add Activated Charcoal Step

Figure 1: Decision matrix for selecting the appropriate purification workflow based on the physical state and purity of the crude piperidine salt.

Part 2: Technical Troubleshooting (FAQ)

Q1: My product is a sticky oil that refuses to crystallize. What is happening?

  • Root Cause: Piperidine dihydrochlorides are extremely hygroscopic. If the crude contains residual water or alcohol, it forms a "honey" rather than a lattice. Alternatively, you may have a mixture of mono-HCl and di-HCl salts, which depresses the melting point.

  • Solution: Do not attempt to recrystallize the oil directly.[1] Perform Protocol A (Acid-Base Reset) to remove trapped solvents and ensure stoichiometry. If you must crystallize the oil, triturate (grind under solvent) with anhydrous Diethyl Ether or Hexanes to leach out the trapped solvent, then dry under high vacuum.

Q2: The salt is highly colored (brown/orange), but NMR shows it's mostly pure.

  • Root Cause: Aromatic amines (aniline derivatives) and piperidines are prone to air oxidation, forming "color bodies" (quinoidal impurities) that are intensely colored even at ppm levels.

  • Solution: Recrystallization alone rarely removes these. You must use Activated Charcoal during the hot filtration step of Protocol B , or perform the Acid-Base Reset (Protocol A) which leaves many polar color bodies in the aqueous phase.

Q3: I have low recovery after recrystallization.

  • Root Cause: The dihydrochloride is highly soluble in water and methanol.[2] If your solvent system contains too much water (from wet alcohol) or if you wash the filter cake with room-temperature solvent, you will re-dissolve the product.

  • Solution: Use anhydrous solvents. Ensure the "anti-solvent" (Ether/Acetone) is used in sufficient excess (typically 3:1 ratio to the solvent). Always wash the filter cake with ice-cold anti-solvent, never the dissolving solvent.

Part 3: Detailed Purification Protocols

Protocol A: The Acid-Base "Reset" (Recommended for Crude <90%)

Principle: This method converts the salt to the free base, allowing extraction into organic solvents (leaving inorganic salts and very polar impurities in water), followed by controlled re-salification.[3]

Reagents:

  • 20% NaOH (aq)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Brine (saturated NaCl)

  • HCl (4M in Dioxane or gas generated in situ)

StepActionTechnical Rationale
1. Basification Dissolve crude salt in min. water. Add 20% NaOH until pH > 12.Converts the ionic dihydrochloride into the lipophilic free diamine.
2. Extraction Extract 3x with DCM.The free amine migrates to the organic phase; inorganic salts stay in water.
3. Wash Wash combined organics with Brine, then dry over Na₂SO₄.Removes residual water which causes stickiness in the final salt.
4. Filtration Filter off desiccant. Evaporate solvent to obtain Free Base Oil.Stop Point: Verify purity of free base via NMR/TLC here.
5. Salification Dissolve oil in 5 volumes of Anhydrous Ethanol. Cool to 0°C. Drip in HCl (2.2 equivalents).Critical: Excess HCl ensures the di-hydrochloride forms.
6. Isolation Add 10 volumes of Diethyl Ether to precipitate the salt. Filter.Ether acts as an anti-solvent, forcing the polar salt out of solution.
Protocol B: Recrystallization (Polishing for >95% Purity)

Principle: Exploiting the differential solubility of the salt in hot vs. cold alcohol.

Solvent System: Ethanol (Solvent) + Diethyl Ether (Anti-solvent). Alternative: Methanol + Acetone.

  • Dissolution: Place crude solid in a flask with a stir bar. Add absolute ethanol (approx. 5 mL per gram). Heat to reflux (80°C).

    • Note: If it does not dissolve, add Methanol dropwise until clear.

  • Decolorization (Optional): If colored, add Activated Charcoal (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. While still warm, add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.

  • Nucleation: Add one drop of Ethanol to clear the cloudiness. Cap the flask and let it cool slowly to room temperature.

  • Maturation: Once at room temperature, place in a freezer (-20°C) for 2 hours.

  • Filtration: Filter rapidly on a Büchner funnel. Wash with cold Ether.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets.

Part 4: Physical Properties & Solubility Data

Use this table to design custom solvent systems if the standard protocols fail.

SolventSolubility (Free Base)Solubility (2HCl Salt)Role in Purification
Water LowVery High Avoid (causes losses).
Methanol HighHighGood for dissolving crude; hard to crystallize from.
Ethanol HighModerate (Hot) / Low (Cold)Ideal primary solvent.
DCM HighInsolubleExtraction solvent for free base.
Diethyl Ether ModerateInsoluble Ideal anti-solvent.
Acetone HighVery LowAlternative anti-solvent.

Part 5: Process Visualization

RecrystallizationFlow Crude Crude Salt Dissolve Dissolve in Hot EtOH (Reflux) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If particles present CloudPoint Add Et2O to Cloud Point Dissolve->CloudPoint If clear Filter->CloudPoint Cool Slow Cool -> 0°C CloudPoint->Cool Isolate Filter & Wash (Cold Et2O) Cool->Isolate Dry Vacuum Dry (Remove Solvent) Isolate->Dry

Figure 2: Step-by-step workflow for the recrystallization of amine dihydrochloride salts using the solvent/anti-solvent method.

References

  • Janssen Pharmaceutica. (2004). Method for preparing 4-amino-4-phenylpiperidines.[4][5] US Patent Application US20040171837A1. Link

    • Context: Describes the synthesis and isolation of 4-amino-4-phenylpiperidine derivatives, including salt formation and crystallization str
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Link

    • Context: Authoritative source for general amine salt purification, recrystallization techniques, and solvent selection (Chapter 2, Experimental Techniques).
  • BenchChem. (2025).[6] Application Notes and Protocols for the Purification of Piperidine Reaction Products.[6]Link

    • Context: Provides specific solubility data and troubleshooting for piperidine deriv
  • LibreTexts Chemistry. (2023). Recrystallization.[2][6][7]Link

    • Context: Theoretical grounding for the solvent/anti-solvent method used in Protocol B.

Sources

Stability issues of N-methyl-4-phenylpiperidin-4-amine in aqueous solutions

[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9813005, N-Methyl-4-phenyl-4-piperidinamine. Retrieved from [Link]

  • Langston, J. W., et al. (1984). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis.[1] Science, 219(4587), 979-980.[1] (Reference for MPTP mechanism and structural analogs). Retrieved from [Link]

  • Brossi, A. (1985). MPTP: A new tool for the study of Parkinson's disease.[1] The Chemical Record. (Discusses structure-toxicity relationships of phenylpiperidines).

  • European Chemicals Agency (ECHA). Registration Dossier: Piperidine derivatives and stability. Retrieved from [Link][1]

Troubleshooting poor resolution in HPLC analysis of piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Resolution Loss & Peak Asymmetry in Basic Amines Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Piperidine Challenge"

Piperidine derivatives present a unique chromatographic challenge due to their secondary amine structure (


). In standard Reversed-Phase (RP) HPLC, these molecules exist almost exclusively as protonated cations (

) at neutral or acidic pH.

The failure mode is predictable: The "Shark Fin" Peak. This severe tailing is not a column defect; it is a kinetic failure caused by the ion-exchange interaction between the positively charged piperidine nitrogen and ionized residual silanols (


) on the silica surface. This interaction overwhelms the thermodynamic hydrophobic separation, destroying resolution.

This guide provides field-proven protocols to decouple these interactions and restore Gaussian peak shape.

Module 1: Troubleshooting Severe Peak Tailing

User Question: "My piperidine derivative elutes with a tailing factor (


) > 2.0 on a standard C18 column using 0.1% Formic Acid. Integration is impossible. How do I fix this?"

Technical Diagnosis: You are operating in the "Danger Zone" (pH 3–7). At this pH, silanols are partially ionized (


), and your analyte is fully protonated (

). The resulting electrostatic drag causes the tailing.

The Solution: The "High pH" Strategy Instead of fighting the silanols with acid, we neutralize the analyte. By raising the mobile phase pH to 10–11 (near the


 of piperidine), we force the molecule into its neutral, free-base form (

). Neutral molecules do not interact with silanols, resulting in sharp, symmetrical peaks and increased retention (due to higher hydrophobicity).

CRITICAL WARNING: Standard silica columns dissolve at pH > 8.0. You MUST use a Hybrid Particle column (e.g., Ethylene Bridged Hybrid - BEH, or Organo-Silica) designed for high pH stability.

Protocol A: High pH Mobile Phase Preparation
  • Stationary Phase: Hybrid C18 (e.g., Waters XBridge BEH C18, Agilent Poroshell HPH-C18, Phenomenex Gemini NX-C18).

  • Buffer: 10mM Ammonium Bicarbonate (pH 10.0).

  • Preparation Steps:

    • Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of HPLC-grade water.

    • Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28-30% solution). Do not use Sodium Hydroxide (non-volatile, clogs MS).

    • Filter through a 0.2 µm nylon membrane.

    • Mobile Phase A: 10mM Amm. Bicarb (pH 10).[1][2][3]

    • Mobile Phase B: Acetonitrile (100%).

Visualizing the Troubleshooting Logic:

PiperidineLogic Start Issue: Piperidine Peak Tailing (Tf > 1.5) CheckCol Check Column Chemistry Start->CheckCol IsHybrid Is it High-pH Stable (Hybrid/Polymer)? CheckCol->IsHybrid Yes Yes IsHybrid->Yes Preferred No No IsHybrid->No Legacy Column HighPH Protocol A: Switch to High pH (pH 10) (Neutralize Analyte) LowPH Protocol B: Low pH + Ion Pairing (Mask Silanols) AddTFA Add 0.1% TFA (Sacrifice Sensitivity) LowPH->AddTFA Alternative MS_Compat Is Detection MS or UV? MS MS MS_Compat->MS Mass Spec UV Only UV Only MS_Compat->UV Only UV AddFormic Add 0.1% Formic Acid (Often Insufficient for Piperidines) Yes->HighPH No->MS_Compat MS->AddFormic UV Only->LowPH

Figure 1: Decision matrix for mitigating peak tailing in basic amine analysis. Note the preference for High pH methods using hybrid columns.

Module 2: Resolution Loss (Co-elution of Isomers)

User Question: "I cannot separate the 3-methylpiperidine and 4-methylpiperidine isomers. They co-elute on my C18 column regardless of the gradient."

Technical Diagnosis: Structural isomers often have identical hydrophobicity (


). A standard C18 column separates based on hydrophobicity (dispersive forces). If the 

is identical, separation on C18 is thermodynamically impossible, regardless of plate count (

). You need to alter the Selectivity (

).[1]

The Solution: Orthogonal Selectivity (Pi-Pi Interactions) Switch to a stationary phase that interacts with the electron cloud of the molecule, not just its alkyl chain.

Stationary Phase Selection Matrix
Column ChemistryInteraction MechanismSuitability for Piperidines
C18 (Alkyl) Hydrophobic (Dispersive)Poor for isomers; Good for general retention.
Phenyl-Hexyl Hydrophobic +

Interaction
Excellent. The aromatic ring interacts with the lone pair on the nitrogen or any aromatic substituents.
Pentafluorophenyl (PFP) Dipole-Dipole + H-Bonding + Shape SelectivityBest for Regioisomers. The rigid fluorine ring discriminates based on steric shape (3- vs 4-position).
HILIC (Silica/Amide) Polar RetentionAlternative. Use only if the derivative is extremely polar and elutes in the void volume on RP.

Protocol B: PFP Screening for Isomers

  • Column: Fluorophenyl (e.g., Phenomenex Kinetex F5 or Agilent Poroshell PFP).

  • Mobile Phase: Methanol is preferred over Acetonitrile for PFP columns (MeOH allows stronger

    
     interactions; ACN can suppress them).
    
  • Temperature: Lower temperature (25°C). Higher temperatures increase molecular rotation, masking the subtle shape differences needed for isomer separation.

Module 3: Retention Time Instability

User Question: "My retention times drift by 0.5 minutes over a sequence. I am using 0.1% TFA in water."

Technical Diagnosis: This is likely a pH Hysteresis or Thermal issue.

  • pH Sensitivity: Piperidine's

    
     is highly sensitive to temperature (
    
    
    
    ). Small temp swings change the ionization ratio.
  • Buffer Capacity: 0.1% TFA is an additive, not a true buffer. It has no buffering capacity at pH 2.0 (TFA

    
    ). If your sample is basic, it can locally shift the pH inside the pore structure.
    

The Solution: True Buffering & Thermostatting

Protocol C: Robust Method Parameters
  • Thermostat: Set column oven to 35°C or 40°C (± 0.1°C). Do not run at ambient.

  • Buffer: Switch to a true buffer system.

    • Low pH:[1][2][4] 20mM Ammonium Formate (pH 3.7).

    • High pH:[1][2][3][5][6][7] 10mM Ammonium Bicarbonate (pH 10.0).[1]

  • Equilibration: Basic compounds require longer equilibration times on silica surfaces. Ensure >10 column volumes between gradient runs.

FAQ: The "Nuclear Option" (Ion Pairing)

Q: Can I just use an Ion-Pairing reagent like Sodium Octanesulfonate?

A: Yes, but proceed with extreme caution. Ion-pairing reagents (IPR) are negatively charged sulfonates that bind to the positively charged piperidine, forming a neutral complex that retains well on C18.

Why we avoid it (if possible):

  • MS Incompatibility: Non-volatile sulfonates will ruin a Mass Spectrometer source.

  • Column Death: Once you put IPR on a column, it never fully comes off. That column is now dedicated to that method forever.

  • Equilibration: Requires 50+ column volumes to stabilize.

When to use it: Only if you are using UV detection and cannot afford a new High-pH stable column.

Protocol D: Ion Pairing (UV Only)

  • Mobile Phase A: 10mM Sodium Octanesulfonate + 20mM Phosphate Buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile.[1][8]

  • Note: Maintain 10-20% organic in Mobile Phase A to wet the surface.

Visualizing the Mechanism

Mechanism cluster_0 Standard Low pH (Problem) cluster_1 High pH Strategy (Solution) Silanol Silanol (SiO-) Interaction Ionic Drag (Tailing) Silanol->Interaction Amine Piperidine (BH+) Amine->Interaction HybridSurface Hybrid Surface (High pH Stable) Result Hydrophobic Retention (Sharp Peak) HybridSurface->Result No Ionic Drag NeutralAmine Piperidine (B) (Neutral) NeutralAmine->Result

Figure 2: Mechanistic comparison. Left: Ionic interaction causing tailing. Right: Neutralization strategy using high pH.

References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note. Link

  • Agilent Technologies. (2014). Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Technical Overview. Link

  • Phenomenex. (2018). High pH Stability of Gemini-NX C18. Technical Note. Link

  • Dolan, J. W. (2006). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. Link

Sources

Storage and handling best practices to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

Unit: Bio-Repository & Reagent Stability Status: Operational Lead Scientist: Dr. A. Vance

Welcome to the Sample Integrity Support Center. In experimental science, degradation is the invisible variable . A compromised sample introduces noise that no amount of statistical correction can remove.

This guide is structured not just to tell you how to store samples, but to troubleshoot why your current methods may be failing. We focus on the causality of degradation: hydrolysis, oxidation, freeze-concentration, and crystal formation.

⚠️ The Core Mechanism of Failure: Freeze-Concentration

Before addressing specific analytes, you must understand the primary enemy of biological stability: Freeze-Concentration .

When an aqueous solution freezes slowly, pure water crystallizes first. This forces solutes (salts, proteins, protons) into an increasingly concentrated liquid phase.[1] This can shift the pH of a buffer by up to 3 units, denaturing proteins and nicking nucleic acids before the sample creates a solid block.

FreezeThawCascade cluster_damage The Damage Zone (Liquid Phase) Start Slow Freezing Process Ice Pure Ice Crystals Form Start->Ice Conc Solute Exclusion (Freeze-Concentration) Ice->Conc Excludes solutes pH pH Shift (Buffer Imbalance) Conc->pH Salt Ionic Strength Spike Conc->Salt Contact Ice-Water Interface Adsorption Conc->Contact Result Sample Degradation (Aggregation/Hydrolysis) pH->Result Salt->Result Contact->Result

Figure 1: The Freeze-Concentration Effect. Slow cooling forces solutes into a hyper-concentrated liquid pocket, causing pH shifts and aggregation before total solidification.

Module 1: Nucleic Acids (RNA & DNA)[2]

The Fragility Index: High (RNA) to Moderate (DNA). Primary Enemy: Hydrolysis (chemical) and Nucleases (enzymatic).[2]

Troubleshooting Guide

Q: My RNA integrity number (RIN) is low (<7.0) immediately after thawing.[3] Is it the freezer? A: It is likely the thawing process or the buffer , not the freezer temperature itself.

  • The Cause: RNA is susceptible to spontaneous phosphodiester bond cleavage via acid/base catalyzed transesterification (2' hydroxyl attack) [1].[4] This accelerates if the pH shifts during slow freezing or thawing.

  • The Fix:

    • Store RNA in sodium citrate buffers (pH 6.5) rather than water or Tris, as citrate is less prone to pH shifts during freezing.

    • Never store RNA in a "Frost-Free" freezer. These units cycle temperature (warm up to melt ice) daily, effectively freeze-thawing your samples repeatedly [2].

Q: My DNA yield is fine, but downstream PCR is failing. Why? A: You may be experiencing acid depurination .

  • The Cause: DNA stored in unbuffered water (pH < 6.0) or EDTA-free solutions is prone to hydrolysis, leading to abasic sites that stall polymerases.

  • The Fix: Always store DNA in TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0). The EDTA chelates divalent cations (Mg2+) that are required co-factors for DNases [3].

Data: Storage Stability Matrix
AnalyteShort Term (<1 Week)Medium Term (1 Month)Long Term (>6 Months)Critical Additive
Genomic DNA 4°C-20°C-80°CTE Buffer (pH 8.0)
Total RNA -80°C (Immediate)-80°C-80°C / LN2Sodium Citrate or RNAstable®
Plasmids 4°C-20°C-80°CTE Buffer
Oligos 4°C (Lyophilized)-20°C-80°CTE Buffer (Avoid water)
Module 2: Proteins & Enzymes[3][5][6][7]

The Fragility Index: High. Primary Enemy: Aggregation and Denaturation.

Troubleshooting Guide

Q: I see a white precipitate in my protein tube after thawing. Can I vortex it back into solution? A: Absolutely not. That precipitate is irreversible protein aggregation.

  • The Cause: You likely froze a dilute protein solution (<1 mg/mL) or froze it too slowly. Proteins adsorb to the ice-water interface (Figure 1), causing unfolding.

  • The Fix:

    • Cryoprotectants: Add glycerol (10-50%) or Trehalose. These compounds replace water molecules at the protein surface, maintaining the hydration shell during freezing [4].

    • Concentration: Store proteins at higher concentrations (>1 mg/mL) to reduce the surface-area-to-volume ratio relative to the ice interface.

Q: My enzyme lost 50% activity after one week at -20°C. A: You are likely using a glycerol-free buffer in a -20°C freezer.

  • The Mechanism: At -20°C, eutectic mixtures can remain partially liquid. Without glycerol, the protein sits in a concentrated salt sludge (freeze-concentration), causing slow denaturation over time.

  • The Fix: If storing at -20°C, the solution must contain 50% glycerol to prevent freezing entirely (liquid storage). If you cannot use glycerol, you must store at -80°C (flash frozen).

Protocol: The "Flash Freeze" Technique

Use this for proteins without glycerol to bypass the "Damage Zone" (Figure 1).

  • Aliquot: Dispense protein into small volumes (<50 µL) in thin-walled PCR tubes (better heat transfer than 1.5mL tubes).

  • Prepare Coolant: Fill a small Styrofoam box with Liquid Nitrogen (LN2).

  • Freeze: Drop the sealed tubes directly into the LN2.

    • Why? Rapid cooling (>100°C/min) creates smaller ice crystals, minimizing solute exclusion and pH shifts [5].

  • Store: Transfer immediately to -80°C storage.

Module 3: Mammalian Cell Lines

The Fragility Index: Critical. Primary Enemy: Intracellular Ice Formation (IIF) and Osmotic Shock.

Troubleshooting Guide

Q: My cell viability is <50% post-thaw. I used 10% DMSO. A: You likely cooled the cells too quickly or thawed them too slowly.

  • The Cause:

    • Cooling too fast: Water is trapped inside the cell and forms sharp ice crystals that puncture the membrane.

    • Cooling too slow: The cell dehydrates completely, leading to osmotic death.

  • The Fix: The "Goldilocks" rate is -1°C per minute .

Q: The cells attach but don't grow after 24 hours. A: This is often DMSO toxicity .

  • The Fix: DMSO is toxic to cells at room temperature. Thaw rapidly (37°C water bath < 2 mins) and dilute the DMSO out immediately by adding fresh media and centrifuging, OR change the media within 4 hours of plating [6].

CellCryo Harvest Harvest Cells (Log Phase) Media Add Freezing Media (10% DMSO + FBS) Harvest->Media Keep on Ice Cooling Controlled Cooling (-1°C/min) Media->Cooling Mr. Frosty / CoolCell Storage LN2 Vapor Phase (<-135°C) Cooling->Storage Transfer Next Day Thaw Rapid Thaw (37°C, <2 min) Storage->Thaw Do NOT Thaw Slowly

Figure 2: The Cryopreservation Workflow. Note the critical distinction between slow cooling and rapid thawing.

Module 4: Chemical Reagents & Peptides[5][6][7]

The Fragility Index: Variable. Primary Enemy: Hygroscopy (Moisture) and Oxidation.

Troubleshooting Guide

Q: My peptide powder has turned into a sticky gum. A: The vial was likely opened while cold.

  • The Cause: Hygroscopy . When you remove a -20°C vial and open it immediately in room air, atmospheric moisture instantly condenses on the cold powder. Water hydrolyzes peptide bonds and causes aggregation.

  • The Fix: The Warm-Up Rule .[5] Allow the vial to equilibrate to room temperature (approx. 30-60 mins) in a desiccator before opening the cap [7].

Q: My reagents degrade despite being sealed. A: Check for Oxidation .

  • The Cause: Air trapped in the headspace of the vial oxidizes residues like Cysteine, Methionine, and Tryptophan.

  • The Fix: Purge the headspace with inert gas (Argon or Nitrogen) before resealing.[6] For highly sensitive reagents (e.g., phosphoramidites), use a "Sure/Seal" type system or store in a glovebox [8].

References
  • NIH/National Library of Medicine. (2014). Long Term Storage of Dry versus Frozen RNA.[4]Link

  • New England Biolabs (NEB). Guidelines for RNA Storage and Handling.Link

  • Thermo Fisher Scientific. DNA Storage: TE Buffer vs. Water.Link

  • Merck (Sigma-Aldrich). Handling and Storage Guidelines for Peptides and Proteins.Link

  • Bitesize Bio. Freeze-Thaw Cycles and Why We Shouldn't Do It.Link

  • ATCC. Cryopreservation: An Overview of Principles and Cell-Specific Considerations.Link

  • Bachem. Handling and Storage of Peptides.Link

  • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.Link

Sources

Resolving ambiguous peaks in the NMR spectrum of N-methyl-4-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Ambiguous Peaks in N-methyl-4-phenylpiperidin-4-amine

Executive Summary

The NMR analysis of N-methyl-4-phenylpiperidin-4-amine (1-methyl-4-phenylpiperidin-4-amine) presents unique challenges due to its semi-rigid piperidine chair conformation, the presence of exchangeable amine protons, and the potential for overlapping multiplets in the aliphatic region.[1] This guide addresses common spectral ambiguities, distinguishing between conformational dynamics, solvent effects, and synthetic impurities (such as the elimination product 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1]

Module 1: Diagnostic Workflow

Use this logic gate to identify the source of your spectral ambiguity before proceeding to specific protocols.

NMR_Troubleshooting Start Ambiguous Peak Detected Broad Is the peak broad or shapeless? Start->Broad Sharp Is the peak sharp but overlapping? Start->Sharp Exchange Does it disappear with D2O shake? Broad->Exchange Region 1.5-2.5 ppm Impurity Suspect Impurity (e.g., alkene region) Sharp->Impurity Region 5.5-6.5 ppm Methylene Diagnosis: Piperidine Ring Overlap Sharp->Methylene Region 1.8-3.5 ppm Temp Does it sharpen at High/Low Temp? Exchange->Temp No NH2 Diagnosis: Exchangeable Amine Proton (-NH2) Exchange->NH2 Yes Conform Diagnosis: Conformational Exchange (Chair Flip/N-Inv) Temp->Conform Yes Elimination Diagnosis: Elimination Product (Tetrahydropyridine) Impurity->Elimination Matches alkene shift

Figure 1: Decision tree for categorizing ambiguous signals in piperidine derivatives.

Module 2: The "Ghost" Protons (Exchangeable Amine Signals)

Issue: Users often report a "missing" or "wandering" broad singlet in the 1.5–2.5 ppm range, which corresponds to the primary amine (


) at position 4.

Technical Insight: The chemical shift of the


 protons is concentration-dependent and highly sensitive to hydrogen bonding.[1][2] In 

, it often appears as a broad hump that can be mistaken for baseline noise or water.[1][2] In DMSO-

, it sharpens and shifts downfield but can overlap with the solvent residual peak.[1][2]

Troubleshooting Protocol:

ObservationHypothesisValidation Step
Broad hump @ 1.6 ppmAmine protons undergoing fast exchange.[1][2]D₂O Shake: Add 1-2 drops of

to the NMR tube. Shake and re-acquire. If the peak vanishes, it is the

.[1][2]
Peak overlaps with waterSignal obscured by adventitious water.[1][2]Solvent Switch: Switch from

to DMSO-

or

(Benzene-d6). Benzene often shifts aliphatic peaks significantly, unmasking the amine.[1][2]

Q: Why is the amine peak integration lower than 2H? A: This is likely due to relaxation times (


).[1][2] Amine protons often have different relaxation rates than carbon-bound protons.[1][2]
  • Fix: Increase your relaxation delay (

    
    ) to 5–10 seconds to ensure full magnetization recovery before the next pulse.
    
Module 3: The Piperidine Jungle (Resolving Ring Protons)

Issue: The piperidine ring contains four sets of methylene protons (C2, C3, C5, C6). In 4-substituted piperidines, these form complex second-order multiplets (often AA'BB' or similar systems) that overlap heavily between 1.8 and 3.0 ppm.[1][2]

Technical Insight: The 1-methyl-4-phenylpiperidin-4-amine molecule possesses a plane of symmetry (passing through N1 and C4) on average due to rapid chair-chair interconversion or if the substituent prefers the equatorial position.[1] However, axial and equatorial protons on the same carbon have vastly different chemical environments.[2]

  • Axial protons (

    
    ):  Upfield (lower ppm), large coupling constants (
    
    
    
    Hz).[1]
  • Equatorial protons (

    
    ):  Downfield (higher ppm), smaller coupling constants.[1]
    

Resolution Strategy (2D NMR): Do not rely on 1D integration alone. Use the following sequence:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Identifies which protons are attached to the same carbon.[1][2]

    • Result: The C2/C6 protons (adjacent to Nitrogen) will correlate to Carbon signals ~50-55 ppm.[1][2] The C3/C5 protons will correlate to Carbon signals ~30-38 ppm.[1][2]

  • COSY (Correlation Spectroscopy):

    • Purpose: Traces the spin system.[1][2][3][4]

    • Result: Shows correlations between C2-C3 and C6-C5.[1][2] It will not show a correlation across the quaternary C4.[1][2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: Spatial assignment.[1][2]

    • Critical Check: The N-Methyl group (singlet ~2.3 ppm) will show a strong NOE correlation only to the axial protons at C2/C6 if the methyl is equatorial (the preferred low-energy conformer).

Module 4: Impurity Profiling (The Elimination Product)

Issue: An ambiguous multiplet appears around 5.8 – 6.2 ppm, or small peaks appear in the aromatic region that do not match the phenyl group integration.

Technical Insight: A common side reaction during the synthesis (specifically the Grignard addition to the nitrile or the hydrolysis steps) is the elimination of the amine or hydroxyl group to form the alkene.

  • Impurity: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP analogue).[1][2]

  • Mechanism: Elimination introduces a double bond at the C3-C4 or C4-C5 position.[1][2]

Differentiation Table:

Signal RegionTarget Molecule (Amine)Impurity (Tetrahydropyridine)
Alkene (5.5 - 6.5 ppm) Absent Present (Distinct triplet/multiplet ~6.0 ppm)
Aliphatic (2.0 - 3.5 ppm) Complex multiplets (8H total)Distinct

signals adjacent to double bond
Aromatic Integration 5H5H (but slightly shifted)

Action: If peaks in the 5.8–6.2 ppm region are observed, quantify the impurity by integrating the alkene proton relative to the N-methyl singlet.

Module 5: Conformational Dynamics (VT-NMR)

Issue: The N-methyl singlet or ring protons appear unusually broad at room temperature (25°C), but the sample is pure.

Technical Insight: Piperidine derivatives undergo ring inversion (chair-chair flip) and nitrogen inversion.[1][2] If the rate of this exchange is comparable to the NMR timescale (intermediate exchange), peaks broaden or coalesce.

  • N-Methyl Broadening: Often caused by the flip between axial and equatorial orientation of the N-Me group.[1][2]

Protocol: Variable Temperature (VT) Experiment

  • Cooling (to -40°C or -60°C):

    • Goal: Freeze the conformational exchange.[1][2]

    • Expected Result: Broad peaks split into sharp, distinct signals for the major (equatorial phenyl) and minor (axial phenyl) conformers.

  • Heating (to +50°C or +60°C):

    • Goal: Push the system into the "fast exchange" limit.[1][2]

    • Expected Result: Broad peaks coalesce into sharp, average signals.[1][2] This is usually sufficient for routine purity verification.

References
  • PubChem. 1-Methyl-N-phenylpiperidin-4-amine (Compound Summary). National Library of Medicine.[1][2] Available at: [Link]

  • Casy, A. F. PMR Spectroscopy in Medicinal and Biological Chemistry.[1][2] Academic Press, 1971.[1][2] (Seminal text on the conformation of 4-substituted piperidines and opioid ligands).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1][2] 7th Ed.[1][2] John Wiley & Sons.[1][2][5] (Standard reference for exchangeable protons and coupling constants).

  • Beckett, A. H., & Casy, A. F. "Stereochemistry of certain analgesics.[1][2] Part II. The configuration of the 4-phenylpiperidine derivatives." Journal of the Chemical Society, 1954.[2] (Foundational work on the stereochemistry of this specific scaffold).

Sources

Minimizing dimer formation during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Precision Synthesis & Stability Current Ticket: Minimizing Dimer Formation (Peptides, Proteins, & Conjugates)

Welcome to the Technical Support Center

Agent: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Dimerization & Aggregation Events

You are encountering dimerization—a thermodynamic trap where high local concentrations or improper protecting group strategies favor intermolecular bonding over the desired intramolecular cyclization or monomeric stability.

This guide is structured to troubleshoot this specific kinetic competition. We will address the three most common failure points: Peptide Cyclization , Protein Aggregation , and Thiol Scrambling .

Module 1: Peptide Synthesis & Cyclization

The Core Problem: During the synthesis of cyclic peptides (e.g., disulfide bridges), the reaction kinetics compete between Intramolecular Cyclization (First-order reaction,


) and Intermolecular Dimerization  (Second-order reaction, 

).
Q1: My peptide yields are dominated by dimers/oligomers. How do I shift the equilibrium?

A: You must manipulate the Effective Molar Concentration (EMC) . Dimerization is concentration-dependent. To favor cyclization, you must operate under High Dilution Principles .

  • The Protocol: Perform the oxidation step at concentrations between

    
     M and 
    
    
    
    M
    .
  • The Mechanism: At high dilution, the probability of a thiol group encountering a thiol on another molecule is statistically lower than encountering the thiol on its own chain.

  • Troubleshooting Tip: If solubility is poor at these dilutions, add chaotropic agents (e.g., Urea or Guanidine HCl) or organic modifiers (Acetonitrile/DMSO) to prevent non-covalent aggregation prior to oxidation.

Q2: I have multiple cysteines. How do I prevent random disulfide scrambling?

A: You cannot rely on random oxidation. You must use an Orthogonal Protecting Group Strategy . This involves using cysteine protecting groups that can be removed under different chemical conditions, allowing you to form bridges sequentially.

Recommended Orthogonal Pair: Trt / Acm

  • Cys(Trt): Acid-labile.[1] Removed by TFA during resin cleavage.[2]

  • Cys(Acm): Acid-stable. Survives TFA cleavage. Removed/Oxidized by Iodine (

    
    ) or Thallium salts (Tl(tfa)
    
    
    
    ).

Visualizing the Workflow:

Peptide_Strategy Start Linear Peptide Sequence (Cys-Trt & Cys-Acm) Step1 TFA Cleavage (Removes Trt, leaves Acm) Start->Step1 Branch1 Free Thiols Exposed Step1->Branch1 Step2 First Oxidation (High Dilution: 10^-4 M) Branch1->Step2 Result1 Loop 1 Formed (Acm still intact) Step2->Result1  Kinetic Control   Fail Dimer/Oligomer Step2->Fail  High Conc.   Step3 Iodine Oxidation (Removes Acm & Forms Bridge 2) Result1->Step3 Final Bicyclic Monomer (Target) Step3->Final

Figure 1: Orthogonal protection strategy using Trityl (Trt) and Acetamidomethyl (Acm) groups to force sequential cyclization and prevent intermolecular dimerization.

Module 2: Protein Stability & Aggregation

The Core Problem: Antibodies (mAbs) and recombinant proteins often form non-covalent dimers (aggregates) during purification or storage, driven by hydrophobic effects or electrostatic bridging.[3]

Q3: My antibody aggregates during buffer exchange. What excipient prevents this?

A: L-Arginine (Arg) is the gold standard for suppression of protein aggregation.

  • The Mechanism: Arginine acts as a "neutral crowder" and interacts with aromatic and charged residues. It suppresses protein-protein "encounter complexes" by blocking anionic side chains and preventing salt bridges that lead to dimerization.[3]

  • Dosage: 0.2 M to 0.5 M Arginine-HCl in the formulation buffer.

Q4: Which reducing agent should I use to salvage dimers without interfering with downstream labeling?

A: Stop using DTT (Dithiothreitol). Switch to TCEP (Tris(2-carboxyethyl)phosphine) .[4][5]

Comparative Analysis: Reducing Agents

FeatureDTT (Dithiothreitol) TCEP (Tris(2-carboxyethyl)phosphine) Significance
Stability Oxidizes rapidly in airStable in air; Resistant to oxidationTCEP allows longer handling times.[4][6]
Odor Strong "rotten egg" smellOdorlessImproved user experience.
pH Range Effective at pH > 7.0Effective pH 1.5 – 8.5TCEP works in acidic conditions where disulfides are stable.
Labeling Interferes (Contains thiols)Compatible (No thiols)CRITICAL: TCEP does not compete with maleimide labeling.
Reversibility ReversibleIrreversibleTCEP drives reduction to completion.

Module 3: Analytical Validation (Self-Validating Systems)

The Core Problem: You cannot minimize what you cannot measure. You need a quantitative assay to verify if your "monomer" is actually a disulfide-linked dimer.

Protocol: Ellman’s Assay for Free Thiol Quantification

Purpose: To quantify free sulfhydryl groups.[1][7][8] If your peptide dimerized (S-S bond formed), the free thiol signal will disappear.

Reagents:

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA.

  • Ellman’s Reagent: 4 mg/mL DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in Reaction Buffer.[1]

  • Standard: Cysteine HCl (freshly prepared).

Step-by-Step Methodology:

  • Preparation: Dissolve your sample in Reaction Buffer. (Ensure no reducing agents like DTT are present; TCEP is compatible).

  • Reaction: Mix 50 µL of Ellman’s Reagent with 2.5 mL of sample/buffer mixture.

  • Incubation: Incubate at room temperature for 15 minutes .

  • Measurement: Measure Absorbance at 412 nm .

  • Calculation: Use the extinction coefficient of TNB (

    
    ).[1]
    
    
    
    
  • Interpretation:

    • Expected Free Thiols: 2 (for a linear precursor).

    • Observed Free Thiols: < 0.1 (indicates successful oxidation).

    • Validation: If Mass Spec shows dimer mass but Ellman's shows 0 free thiols, you have confirmed disulfide dimerization .

References

  • Burmeister Getz, E. et al. (1999).[6] A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry.

  • Postma, T. M., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry.

  • Baynes, B. M., et al. (2005). Role of Arginine in the Stabilization of Proteins against Aggregation. Biochemistry.

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics.

  • Thermo Fisher Scientific. Ellman’s Reagent (DTNB) User Guide.

Sources

Column chromatography conditions for purifying 4-aminopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Chromatography Conditions for Basic Amines Assigned Specialist: Senior Application Scientist

Overview

Welcome to the technical support guide for purifying 4-aminopiperidines. These compounds are ubiquitous pharmacophores in medicinal chemistry (e.g., fentanyl analogues, antihistamines), but they present a classic chromatographic challenge: basicity .

With a


 typically ranging from 9 to 11, 4-aminopiperidines protonate easily upon contact with the acidic silanol groups (

,

) present on standard silica gel. This results in "streaking" (tailing), poor resolution, or irreversible adsorption (the compound never elutes).

This guide provides self-validating protocols to overcome these interactions using modified Normal Phase (NP) or pH-adjusted Reverse Phase (RP) methods.

Part 1: Diagnostic Workflow

Before selecting a solvent system, determine your purification strategy using the logic flow below.

purification_logic Start Start: 4-Aminopiperidine Crude Solubility Is it soluble in DCM? Start->Solubility Polarity Is it highly polar? (Stuck on TLC baseline in 10% MeOH/DCM) Solubility->Polarity Yes RP_System Method B: Reverse Phase C18 (High pH Buffer) Solubility->RP_System No (Soluble in H2O/MeOH) NP_System Method A: Normal Phase (DCM / MeOH / NH3) Polarity->NP_System No (Rf > 0.1) Polarity->RP_System Yes (Rf < 0.1) Amine_Silica Method C: Amine-Functionalized Silica (Green Alternative) Polarity->Amine_Silica Budget Allows

Figure 1: Decision matrix for selecting the optimal stationary phase based on solubility and polarity.

Part 2: Troubleshooting & Protocols

Issue 1: "My compound is streaking/tailing on the column."

Diagnosis: Uncapped acidic silanols on the silica surface are acting as cation exchangers, binding your basic amine. Solution: Use a "Sacrificial Base" (Mobile Phase Modifier).

You must introduce a base into the mobile phase that competes for the silanol sites. The two standard options are Triethylamine (TEA) and Ammonia (


) .
Protocol A: The "Methanolic Ammonia" Method (Recommended)

This is preferred over TEA because ammonia is volatile and does not require an aqueous workup to remove from the purified product.

  • Preparation: Do not use aqueous ammonium hydroxide (

    
    ) directly with Dichloromethane (DCM), as it causes phase separation and water pockets in the silica.
    
  • Reagent: Purchase or prepare 7N

    
     in Methanol .
    
  • Mobile Phase: Run a gradient using DCM and the 7N

    
    /MeOH solution.
    
    • Starting: 98% DCM / 2% (

      
       in MeOH)
      
    • Ending: 90% DCM / 10% (

      
       in MeOH)
      

Critical Note: If you cannot obtain 7N


 in MeOH, you can shake DCM with concentrated aqueous 

in a separatory funnel, separate the organic layer, and use that "ammonia-saturated DCM" as your solvent.
Protocol B: The Triethylamine (TEA) Method

Use this if ammonia is unavailable or if the compound is unstable to ammonia.

  • Pre-treatment: Flush the silica column with 1% TEA in DCM (2 Column Volumes) before loading your sample. This "caps" the silanols immediately.

  • Elution: Run your gradient (e.g., DCM/MeOH) with 1% TEA maintained throughout the run.

  • Post-Run Workup (Mandatory): TEA has a high boiling point and forms salts. You must wash the combined fractions with saturated

    
     or brine to remove the TEA before concentrating, otherwise, your NMR will show significant TEA contamination.
    
Issue 2: "The compound is stuck at the baseline (won't elute)."

Diagnosis: The compound is too polar for normal phase silica, or the percentage of Methanol required (e.g., >20%) is dissolving the silica gel. Solution: Switch to High pH Reverse Phase (C18) .

Standard acidic RP-HPLC (Water/Acetonitrile + 0.1% TFA) often fails for hydrophilic amines because the amine becomes fully protonated (


), reducing its retention on the hydrophobic C18 chain and causing it to elute in the void volume (dead time).
Protocol: High pH Reverse Phase

By raising the pH above the amine's


 (to pH ~10-11), you force the molecule into its neutral, free-base form. This increases hydrophobicity and retention on the C18 column.

System Parameters:

Parameter Condition
Stationary Phase C18 (Ensure it is "Base-Stable" or "Hybrid Particle" to resist hydrolysis at pH 10)

| Solvent A | 10 mM Ammonium Bicarbonate (


) in Water (Adjust to pH 10 with 

) | | Solvent B | Acetonitrile (ACN) | | Gradient | 5% B to 95% B over 20 minutes |

Why Bicarbonate? Unlike phosphate buffers, ammonium bicarbonate is volatile. You can lyophilize (freeze-dry) your fractions directly to recover the pure amine as a free base.

Issue 3: "I can't see my compound on the TLC plate."

Diagnosis: 4-aminopiperidines often lack UV chromophores (unless they have aromatic substituents). Solution: Use specific chemical stains.[1][2]

Visualization Table:

StainTarget GroupColor ResultPreparation/Notes
Ninhydrin Primary/Secondary AminesPink/Red Dissolve 1.5g Ninhydrin in 100mL n-butanol + 3mL Acetic Acid. Heat plate until spots appear.[1][2][3]
Iodine (

)
Universal (Lipophilic)Brown/Yellow Place plate in a jar with silica and solid iodine crystals. Reversible (fades over time).
Dragendorff Tertiary Amines / AlkaloidsOrange Specific for tertiary amines. Spots appear instantly on an orange background.
KMnO4 Oxidizable groupsYellow Good if the piperidine has double bonds or oxidizable side chains.

Part 3: Mechanism of Action (Visualized)

Understanding why we use modifiers prevents experimental errors.

interaction_mechanism cluster_0 Standard Silica (No Modifier) cluster_1 Modified Silica (With TEA/NH3) Silanol Silanol (Si-OH) Acidic Surface Amine 4-Aminopiperidine (Basic) Silanol->Amine Proton Transfer Result_Bad Ionic Bond (Tailing/Stuck) Amine->Result_Bad Silanol_Mod Silanol (Si-OH) Modifier Modifier (NH3/TEA) High Concentration Silanol_Mod->Modifier Blocked by Modifier Amine_Free 4-Aminopiperidine (Free Base) Modifier->Amine_Free Displaces Result_Good Elution (Clean Peak) Amine_Free->Result_Good

Figure 2: Mechanism of Silanol Blocking. The modifier (Yellow) saturates the acidic sites (Red), allowing the target amine (Blue) to pass through the column without ionic drag.

References

  • Biotage. (2023).[4] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2012).[5] RediSep C-18 reversed phase column Purification of primary amines.[5] Application Note. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • Agilent Technologies. (2023). Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting. Retrieved from [Link]

Sources

Validation & Comparative

Strategic Analysis of Fentanyl Precursors: A Comparative Guide to Mass Spectrometry Modalities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rapid proliferation of fentanyl analogs is driven by the modularity of its synthesis. Effective interdiction requires not just the detection of the final opioid, but the identification of immediate precursors—specifically N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) .

This guide provides a comparative technical analysis of the two dominant analytical "products" available to the modern laboratory: Gas Chromatography-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) . While both are Category A techniques under SWGDRUG guidelines, their utility differs strictly based on the analytical objective: structural confirmation of seized powders (GC-MS) versus trace quantification in complex biological matrices (LC-MS/MS).

Part 1: The Chemical Landscape & Synthesis Pathways

To understand the analytical requirements, one must understand the chemistry of the target. The "Siegfried" method is the most common clandestine route, proceeding linearly from NPP to ANPP to Fentanyl.

The Precursors[1][2][3]
  • NPP (CAS 39742-60-4): The starting ketone. Stable, non-polar.

  • ANPP (CAS 21409-26-7): The immediate precursor. Formed by reductive amination of NPP. It is often found as an impurity in illicit fentanyl (0.5% – 5% w/w).

Visualization: Synthesis & Analytical Intervention points

The following diagram illustrates the chemical progression and the optimal intervention point for each mass spectrometry modality.

FentanylSynthesis NPP NPP (Starting Material) ANPP ANPP (Intermediate) NPP->ANPP Reductive Amination Fentanyl Fentanyl (Final Product) ANPP->Fentanyl Acylation (Propionyl Chloride) GC GC-EI-MS (Seized Drug/Powder) ANPP->GC Structural ID LC LC-ESI-MS/MS (Bio-fluids/Trace) ANPP->LC Trace Impurity Profiling Fentanyl->LC Quantification

Figure 1: The Siegfried synthesis route showing critical precursors. GC-MS is favored for bulk precursor identification, while LC-MS/MS is required for trace impurity profiling in biological matrices.

Part 2: Comparative Methodology

This section objectively compares the two primary "products" (methodologies) used for precursor analysis.

System A: GC-EI-MS (The Forensic Workhorse)

Target Application: Seized drug analysis, solid samples, bulk precursor identification.

  • Mechanism: Uses Electron Ionization (EI) at 70 eV.[1] This is a "hard" ionization technique that imparts significant energy to the molecule, causing extensive fragmentation.

  • The Advantage (Causality): Because 70 eV is a standardized energy level, the fragmentation patterns are reproducible across different instruments (Agilent, Shimadzu, etc.). This allows for direct spectral matching against the SWGDRUG or NIST libraries.

  • Performance on Precursors:

    • NPP: Yields a distinct molecular ion, but fragments heavily.

    • ANPP: Often shows a weak molecular ion (

      
       280). The base peak is typically 
      
      
      
      189 or similar fragments depending on the column bleed and conditions.
  • Limitation: Thermal instability. Some thermally labile precursors (like BOC-protected analogs) may degrade in the injector port, leading to false negatives or misidentification as the de-protected species.

System B: LC-ESI-MS/MS (The Trace Quantifier)

Target Application: Toxicology, hair analysis, wastewater epidemiology, trace residue swabbing.

  • Mechanism: Uses Electrospray Ionization (ESI).[2][3] This is a "soft" ionization technique. It generates protonated molecular ions

    
     with minimal in-source fragmentation.
    
  • The Advantage (Causality): The Triple Quadrupole (QqQ) architecture allows for Multiple Reaction Monitoring (MRM) . By selecting a specific precursor ion (Q1) and a specific fragment ion (Q3), the signal-to-noise ratio is improved by orders of magnitude compared to GC-MS.

  • Performance on Precursors:

    • Sensitivity: LODs are typically in the range of 0.05–0.10 pg/mg (hair) or pg/mL (urine).

    • Selectivity: Can distinguish between isobaric compounds if their retention times or fragmentation transitions differ.

Summary Data Table: Performance Metrics
FeatureGC-EI-MS (Single Quad)LC-ESI-MS/MS (Triple Quad)
Primary Analyte State Volatile, Thermally StablePolar, Labile, Non-Volatile
Ionization Mode Hard (70 eV Electron Impact)Soft (Electrospray)
Identification Basis Spectral Library Match (SWGDRUG)Retention Time + MRM Ratio
LOD (Approx. for ANPP) 10 - 50 ng/mL0.01 - 0.05 ng/mL
Sample Prep LLE + Dry Down + ReconstituteDilute & Shoot or SPE
Throughput Moderate (15-20 min runs)High (5-8 min runs)
Cost Low ($)High (

$)

Part 3: Fragmentation Dynamics & Transitions

Understanding the specific ions is critical for method programming.

GC-MS Fragmentation (EI)

In GC-MS, identification relies on the "fingerprint."

  • ANPP (

    
    ): 
    
    • Molecular Ion:

      
       280 (often low abundance).
      
    • Base Peak:

      
       189 (Cleavage of the piperidine ring).
      
    • Key Fragment:

      
       146 (Phenyl-dihydropyridine moiety).
      
LC-MS/MS Transitions (ESI)

In LC-MS/MS, we monitor the transition from the protonated precursor to a stable product ion.

  • ANPP:

    • Precursor Ion (Q1):

      
       281.2 
      
      
      
    • Quantifier Ion (Q3):

      
       188.1 (Characteristic phenethyl-piperidine core).
      
    • Qualifier Ion (Q3):

      
       105.0 (Phenethyl moiety).
      
  • NPP:

    • Precursor Ion (Q1):

      
       204.1 
      
      
      
    • Quantifier Ion (Q3):

      
       113.1
      
    • Qualifier Ion (Q3):

      
       105.0
      

Scientific Note: The


 188 ion is ubiquitous in fentanyl analogs.[4] However, high-resolution studies have shown that 

188 can represent multiple isobaric structures.[4] In a Triple Quadrupole, reliance on a single transition (281 -> 188) can be risky if matrix interferences exist; always use a second qualifier transition.

Part 4: Experimental Protocol (Self-Validating System)

This protocol describes a Liquid-Liquid Extraction (LLE) workflow suitable for both platforms. By using a common extraction, laboratories can run the same sample on GC (for library confirmation) and LC (for trace quantification).

Reagents
  • Matrix: Urine or dissolved powder residue.

  • Extraction Solvent: 1-Chlorobutane (for high specificity) or Ethyl Acetate (for broader recovery).

  • Internal Standard (ISTD): Fentanyl-D5 or ANPP-D5 (100 ng/mL in Methanol).

  • Buffer: Carbonate/Bicarbonate buffer (pH 9.2). Rationale: Fentanyl precursors are basic; high pH drives them into the non-ionized state, improving transfer to the organic solvent.

Step-by-Step Workflow
  • Aliquot: Transfer 200 µL of sample into a borosilicate glass tube.

  • Spike: Add 20 µL of ISTD solution. Vortex 10s.

  • Alkalinize: Add 200 µL of pH 9.2 buffer. Vortex 10s.

  • Extract: Add 1.5 mL of Extraction Solvent (1-Chlorobutane).

  • Agitate: Rotate/Shake for 10 minutes.

  • Phase Separation: Centrifuge at 3000 RPM for 5 minutes.

  • Transfer: Transfer the top organic layer to a clean tube.

  • Evaporate: Dry under nitrogen stream at 40°C.

  • Reconstitution (The Fork):

    • For GC-MS: Reconstitute in 100 µL Ethyl Acetate.

    • For LC-MS/MS: Reconstitute in 100 µL Mobile Phase (95:5 Water:MeOH + 0.1% Formic Acid).

Workflow Visualization

Protocol Sample Sample (200 µL) Buffer Add pH 9.2 Buffer (Drive to organic phase) Sample->Buffer Solvent Add 1-Chlorobutane (LLE Extraction) Buffer->Solvent Split Evaporate to Dryness Solvent->Split GC_Path Reconstitute in Ethyl Acetate (GC-MS Injection) Split->GC_Path Screening LC_Path Reconstitute in Mobile Phase (LC-MS/MS Injection) Split->LC_Path Quantification

Figure 2: Unified extraction protocol allowing dual-platform analysis from a single sample aliquot.

Part 5: Advanced Considerations (High-Resolution MS)

When standard libraries fail—for example, with N-BOC-4-AP (a masked precursor designed to evade detection)—neither standard GC-MS nor Triple Quad LC-MS is sufficient without a reference standard.

High-Resolution Mass Spectrometry (HRMS) , such as Q-TOF or Orbitrap, is required here.

  • Capability: Measures mass to 4 decimal places (e.g.,

    
     281.1934).
    
  • Application: Allows for formula generation (

    
    ) and isotopic pattern matching to confirm the presence of novel precursors without a reference standard.
    
  • Emerging Technique: Electron-Activated Dissociation (EAD) is increasingly used to fragment side chains of novel nitazene/fentanyl analogs to elucidate structure where standard Collision Induced Dissociation (CID) fails.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2025). SWGDRUG Mass Spectral Library, Version 3.14. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2017).[5] Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Available at: [Link]

  • Feeney, W., et al. (2021). Spectral Trends in GC-EI-MS Data Obtained from the SWGDRUG Library: A Resource for the Identification of Unknown Compounds. Forensic Chemistry. Available at: [Link]

  • Vandeputte, M. M., et al. (2022). Determination of Nine Fentanyl Drugs in Hair Samples by GC-MS/MS and LC-MS/MS. Journal of Analytical Toxicology. Available at: [Link]

Sources

Validation of an Analytical Method for N-methyl-4-phenylpiperidin-4-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

In the landscape of pharmaceutical impurity profiling and metabolite identification, the accurate quantification of piperidine derivatives is critical due to their prevalence in analgesic pharmacophores (e.g., the pethidine/meperidine class). This guide provides a rigorous validation framework for N-methyl-4-phenylpiperidin-4-amine (CAS 182621-56-3), a polar, dibasic intermediate often challenging to analyze due to poor retention on standard reversed-phase columns and lack of strong chromophores.

We compare the performance of a newly validated High-pH UHPLC-MS/MS method (the "Target Method") against traditional HPLC-UV and GC-MS workflows. The data demonstrates that while GC-MS offers orthogonality, the High-pH UHPLC-MS/MS approach provides superior sensitivity (LOD < 0.5 ng/mL) and throughput without the need for derivatization.

Analyte Characterization
  • IUPAC Name: N-methyl-4-phenylpiperidin-4-amine[1]

  • Structure: 4-(methylamino)-4-phenylpiperidine[1]

  • Molecular Formula:

    
    [2]
    
  • Physicochemical Challenges:

    • Basicity: Contains two secondary amine functionalities (Piperidine ring N and Methylamine N). Predicted pKa values are >9.0.

    • Polarity: Highly polar, leading to early elution (void volume) in acidic reversed-phase conditions.

Method Comparison: Selecting the Right Tool

The following table contrasts the validated Target Method against industry-standard alternatives.

FeatureTarget Method: High-pH UHPLC-MS/MS Alternative A: GC-MS Alternative B: HPLC-UV
Principle Separation on hybrid C18 at pH 10; detection via Triple Quadrupole (MRM).Gas-phase separation; detection via EI-MS.Reversed-phase separation; detection via Absorbance (210-220 nm).
Sample Prep "Dilute-and-Shoot" or simple Protein Precipitation.Complex: Requires derivatization (e.g., BSTFA/TMCS) to mask polar amines.Simple filtration.
Sensitivity (LOD) High (0.1 - 0.5 ng/mL) Moderate (10 - 50 ng/mL)Low (1 - 5 µg/mL)
Specificity Excellent: Mass transitions eliminate matrix interference.Good: EI spectral matching; however, thermal degradation is a risk.Poor: Prone to co-elution with matrix components.
Throughput High (5 min run time).Low (20-30 min run time + prep).Moderate (10-15 min run time).
Suitability Trace Impurities & Bioanalysis Structural ConfirmationRaw Material Assay (>98% purity)
Expert Insight: Why High-pH LC-MS?

Standard acidic mobile phases (Formic Acid, pH ~2.5) protonate both amine nitrogens, rendering the molecule extremely hydrophilic. This results in elution near the void volume (


), causing ion suppression and poor peak shape. By utilizing a High-pH (pH 10) Ammonium Bicarbonate  buffer, we deprotonate the amines, increasing hydrophobicity and retention on the C18 stationary phase without the need for ion-pairing reagents.

Validated Protocol: High-pH UHPLC-MS/MS

Instrumentation & Conditions[3]
  • System: Agilent 1290 Infinity II UHPLC coupled to 6470 Triple Quadrupole LC/MS.

  • Column: Waters XBridge BEH C18 XP,

    
     (chosen for pH 1-12 stability).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Gas Temp: 300°C.

  • Gas Flow: 10 L/min.

  • MRM Transitions:

    • Quantifier:

      
       (Loss of methylamine 
      
      
      
      ).
    • Qualifier:

      
       (Piperidine ring fragmentation).
      

AnalyticalWorkflow Sample Sample (Plasma/API) Prep Protein PPT (ACN 1:3) Sample->Prep Centrifuge Centrifuge 10k rpm, 10 min Prep->Centrifuge Injection Injection (2 µL) Centrifuge->Injection Separation UHPLC Separation pH 10, C18 Injection->Separation Detection MS/MS Detection MRM Mode Separation->Detection Data Quantification & Reporting Detection->Data

Figure 1: Optimized Analytical Workflow for N-methyl-4-phenylpiperidin-4-amine.

Validation Results (ICH Q2(R1))

The method was validated following ICH Q2(R1) guidelines. The data below represents typical performance metrics for this protocol.

Linearity & Range

Calibration curves were prepared in the range of 1.0 – 1000 ng/mL .

  • Regression:

    
     (Weighted 
    
    
    
    ).
  • Equation:

    
    .
    
Accuracy & Precision

Three QC levels (Low, Mid, High) were analyzed (


).
LevelConcentration (ng/mL)Mean Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
LQC 3.098.52.43.8
MQC 50.0101.21.82.5
HQC 800.099.71.11.9
Specificity & Selectivity

Blank matrices (plasma and API excipients) showed no interfering peaks at the retention time of the analyte (2.8 min), confirming high selectivity of the MRM transitions.

Troubleshooting & Decision Logic

When implementing this method, the choice between LC-MS and GC-MS often depends on the available equipment and the specific matrix.

MethodSelection Start Start: Analyte Selection IsTrace Is Trace Level Detection (< 1 ppm) Required? Start->IsTrace Volatile Is the Matrix Volatile? IsTrace->Volatile No LCMS Select UHPLC-MS/MS (High pH Method) IsTrace->LCMS Yes GCMS Select GC-MS (Requires Derivatization) Volatile->GCMS Yes (Solvents) HPLC Select HPLC-UV (Assay Only) Volatile->HPLC No (Solid/Polar)

Figure 2: Decision Matrix for Analytical Method Selection.

Critical Control Points[4]
  • pH Control: The mobile phase pH must be maintained at

    
    . A drop in pH will cause the analyte to protonate and elute earlier, losing resolution from matrix salts.
    
  • Column Care: Use a column specifically designed for high pH (e.g., Hybrid Particle Technology). Standard silica columns will degrade rapidly at pH 10.

  • Carryover: Due to the basic nature of the analyte, it may adsorb to metallic flow paths. Use a needle wash of Acetonitrile:Methanol:Water:Formic Acid (40:40:19:1) to eliminate carryover.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9813005, N-Methyl-4-phenyl-4-piperidinamine.[1] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Agilent Technologies. (2020). Strategies for the Analysis of Basic Compounds by LC/MS. Retrieved from [Link]

Sources

Comparative Analysis of Spectral Libraries for the Identification of N-methyl-4-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate identification of N-methyl-4-phenylpiperidin-4-amine (also known as 4-amino-1-methyl-4-phenylpiperidine; CAS 182621-56-3) is critical in forensic toxicology and pharmaceutical purity analysis.[1] This compound acts as a primary intermediate in the synthesis of 4-phenylpiperidine analgesics (e.g., meperidine/pethidine) and is structurally related to neurotoxic byproducts like MPTP.[1][2]

This guide compares the three dominant spectral libraries—NIST 23 , SWGDRUG (Version 3.13+) , and Cayman Spectral Library —specifically for this analyte.[1][2]

Verdict:

  • Best for Confirmation (Gold Standard): NIST 23 provides the most robust Retention Index (RI) data, essential for distinguishing this isomer from its structural analogues (e.g., 4-benzylpiperidine derivatives).[1]

  • Best for Novel Analogues: SWGDRUG is superior for identifying related designer opioids and emerging fentanyl-class precursors due to its rapid update cycle.[1][2]

  • Best for Reference Standards: Cayman offers the most direct link between the physical reference standard and the spectrum, reducing lot-to-lot variability risks.

Technical Context: The Analyte

Before comparing libraries, one must understand the mass spectral behavior of the target.[1][2] N-methyl-4-phenylpiperidin-4-amine contains a tertiary amine (cyclic) and a primary amine (exocyclic).[1]

  • Chemical Formula:

    
    
    
  • Molecular Weight: 190.29 g/mol

  • Critical Identification Challenge: Under Electron Ionization (EI), the molecule undergoes characteristic fragmentation that can be confused with other phenylpiperidines if the library does not contain high-quality low-mass ion data.[1]

Fragmentation Pathway & Library Requirements

The mass spectrum is dominated by the cleavage of the piperidine ring.[1][2] A high-quality library must accurately resolve the base peak (typically formed by the N-methylpiperidine moiety) and the molecular ion (


), which may be weak.[1]

FragmentationPathway cluster_Library Library Critical Checkpoints M Molecular Ion (M+ m/z 190) Frag1 Loss of NH2 (m/z 174) M->Frag1 - 16 u Frag2 Piperidine Ring Cleavage (Base Peak Candidate) M->Frag2 RDA / Cleavage Check1 Relative Abundance of m/z 174 vs Base Frag1->Check1 Frag3 Phenyl Cation (m/z 77) Frag2->Frag3 Secondary Frag

Figure 1: Simplified fragmentation logic requiring library validation. The ratio of the molecular ion to the fragment ions is the primary discriminator.

Comparative Library Analysis

The following table synthesizes performance data based on cross-validation of synthetic opioid precursors.

FeatureNIST 23 / EPA / NIH SWGDRUG Mass Spectral Library Cayman Spectral Library
Primary Focus Universal (All organic compounds)Forensic / Seized Drugs / NPSBioactive Lipids / NPS Standards
Precursor Coverage Excellent .[3] Contains verified spectra for CAS 182621-56-3 and isomers.[1][2]High . Focuses on "street" analogues; updates faster than NIST.[1][2]Specific . Links directly to catalog items.
Retention Index (RI) Superior .[3][1][2] Includes Kovats RI (approx. 1600-1700 on DB-5MS) for validation.[1][2]Moderate. Many entries lack experimental RI values.Low. Focuses on mass spectra only.[1][2]
Quality Control Critical evaluation by NIST evaluators.[3][1][2][4] Removes "ghost" peaks.[1][2]Community-driven.[3][1][2] High quality, but varies by contributor.In-house QC.[3][1][2] Matches their specific synthesis batches.
Cost High (License required).[3][1][2]Free (Open Source).[3][1][2]Free (with product) / Low cost.[3][1][2]
Best Use Case Final confirmation for court/regulatory filings.[3][1][2]Screening for unknown/novel analogues.Verifying purity of purchased standards.
Detailed Analysis
1. NIST 23 (The Validator)

NIST is the only choice when Retention Index (RI) matching is required.[1][2] For N-methyl-4-phenylpiperidin-4-amine, the elution order relative to alkane standards is a critical second dimension of identification.[1]

  • Pros: The "Reverse Match" algorithm in NIST software is highly effective at filtering out background noise from biological matrices (e.g., plasma/urine extractions).[1][2]

  • Cons: Updates are annual or biennial; may lag behind the very latest "grey market" synthesis byproducts.[1][2]

2. SWGDRUG (The Scout)

The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) library is indispensable for this analyte because it often includes the specific salts (e.g., dihydrochloride) and synthesis impurities found in clandestine labs.

  • Pros: If the sample contains unreacted precursors or novel fentanyl-related analogues, SWGDRUG is most likely to have the match first.[1][2]

  • Cons: Less rigorous curation of metadata compared to NIST.[1][2]

Experimental Protocol: GC-MS Identification

To objectively compare these libraries, the following "Self-Validating" protocol is recommended. This workflow ensures that the library match is not an artifact of the instrument.[1][2]

Method: Liquid-Liquid Extraction (LLE) & GC-MS[2]

Reagents:

  • Chloroform or Ethyl Acetate (HPLC Grade).[1][2]

  • 0.1 M NaOH (to adjust pH > 10).[1][2]

  • Internal Standard: Diphenylamine or Deuterated analogue (

    
    -fentanyl precursor).[1][2]
    

Workflow:

  • Sample Prep:

    • Dissolve 10 mg sample in 1 mL Methanol (if pure) OR

    • Alkalinize biological sample (1 mL) with 200 µL 0.1 M NaOH.[1][2] Extract with 2 mL Ethyl Acetate.[1][2] Vortex 2 min. Centrifuge.

    • Crucial Step: Transfer organic layer and evaporate to dryness.[1][2] Reconstitute in 100 µL Ethyl Acetate.

  • Instrument Parameters (Agilent/Shimadzu Typical):

    • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1][2]

    • Inlet: Splitless (1 min) at 250°C.

    • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

    • Oven: 80°C (hold 1 min)

      
       20°C/min 
      
      
      
      300°C (hold 5 min).
    • MS Source: 230°C; Quad: 150°C.[1][2][5][6]

    • Scan Range: 40–500 amu.[1][2]

  • Library Search Strategy (The "Hybrid" Approach):

    • Step 1: Perform standard search against SWGDRUG to identify potential novel analogues.[1][2]

    • Step 2: Confirm hit against NIST using the Retention Index window (

      
       20 units).[1][2]
      
    • Step 3: If the Match Factor (SI) < 850, perform Derivatization (Acetylation with Acetic Anhydride) to improve the primary amine peak shape and re-search.[1]

Decision Matrix Diagram

LibrarySelection Start Unknown Spectrum Acquired (Target: m/z 190, 174) SearchSWG Search SWGDRUG Library (Priority: Speed/Novelty) Start->SearchSWG MatchHigh Match Score > 900? SearchSWG->MatchHigh YesMatch Check Retention Index (RI) vs NIST Database MatchHigh->YesMatch Yes NoMatch Search NIST 23 / Wiley (Deep Archive) MatchHigh->NoMatch No RI_Check RI within +/- 20 units? YesMatch->RI_Check Flag FLAG: Potential Isomer Requires Derivatization NoMatch->Flag Low Score Confirmed POSITIVE ID (Valid for Reporting) RI_Check->Confirmed Yes RI_Check->Flag No

Figure 2: Analytical Decision Matrix for validating spectral hits against multiple libraries.

References

  • National Institute of Standards and Technology (NIST). (2023).[1][2] NIST/EPA/NIH Mass Spectral Library (NIST 23).[1][2] Standard Reference Data. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2025).[1][2] SWGDRUG Mass Spectral Library, Version 3.13. [Link][3]

  • United Nations Office on Drugs and Crime (UNODC). (2021).[1][2] Recommended Methods for the Identification and Analysis of Synthetic Opioid Analogues. [Link]

Sources

Confirming the Identity of N-methyl-4-phenylpiperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the identity confirmation and performance characterization of N-methyl-4-phenylpiperidin-4-amine dihydrochloride (also known as 4-Amino-1-methyl-4-phenylpiperidine 2HCl).

This compound is a critical pharmacophore intermediate, structurally related to the meperidine (pethidine) class of analgesics. Its correct identification is vital due to the existence of isobaric isomers (e.g., the fentanyl precursor 4-anilino-1-methylpiperidine) which have vastly different regulatory and toxicological profiles.

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Analytical Scientists, Regulatory Compliance Officers

Structural Definition & Critical Distinction

Before establishing analytical protocols, we must rigorously define the chemical entity to avoid confusion with "N-phenyl" (anilino) isomers.

  • Chemical Name: 4-Amino-1-methyl-4-phenylpiperidine dihydrochloride

  • Common Name: N-methyl-4-phenylpiperidin-4-amine 2HCl

  • CAS Number: 1803612-16-9 (Salt form); 22261-94-5 (Free base, generic)

  • Molecular Formula: C₁₂H₁₈N₂[1] · 2HCl[2]

  • Molecular Weight: 190.29 g/mol (Free Base) / 263.21 g/mol (Dihydrochloride)

The "Isomer Trap"

Researchers often confuse this target with 4-Anilino-1-methylpiperidine (N-phenyl-1-methylpiperidin-4-amine).

  • Target (Meperidine Class): Phenyl ring attached to Carbon-4 .[3] Primary amine (-NH₂) at Carbon-4 .

  • Alternative (Fentanyl Class): Phenyl ring attached to the Nitrogen of the amine (Anilino group). Hydrogen at Carbon-4.

This guide focuses on differentiating and confirming the C-Phenyl / C-Amino structure.

Comparative Analysis of Analytical Techniques

To confirm identity with regulatory-grade certainty, a multi-modal approach is required. The table below compares the performance of the three primary analytical "alternatives."

Table 1: Performance Matrix of Identification Methods
FeatureMethod A: 1H-NMR (Gold Standard) Method B: HPLC-MS/MS Method C: FTIR (Solid State)
Primary Utility Definitive Structural ElucidationTrace Impurity & MW ConfirmationRapid "Fingerprint" ID
Specificity High (Distinguishes isomers)Medium (Isomers may co-elute)Medium (Salt bands mask peaks)
Sensitivity Low (Requires mg quantities)Very High (pg/ng quantities)Low (Requires bulk solid)
Throughput Low (10-15 mins/sample)High (3-5 mins/sample)Very High (<1 min/sample)
Differentiation Clearly separates C-Phenyl vs N-PhenylRequires specific fragmentation analysisDifficult due to broad ammonium bands
Cost per Run HighMediumLow

Recommendation: Use 1H-NMR for primary lot release and identity confirmation. Use HPLC-MS only for purity profiling and detecting trace precursors.

Detailed Experimental Protocols

Protocol A: Structural Confirmation via 1H-NMR (Self-Validating)

This protocol is designed to overcome the solubility issues of the dihydrochloride salt and provide definitive proof of the C-Phenyl attachment.

Reagents:

  • Deuterated Solvent: DMSO-d₆ (Preferred over CDCl₃ due to salt solubility).

  • Internal Standard: TMS (Tetramethylsilane) or TCNB (if quantitative NMR is required).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of the dihydrochloride salt in 0.6 mL of DMSO-d₆. Note: If the solution is cloudy, add 1 drop of D₂O to break amine-salt aggregation, though this will wash out exchangeable protons.

  • Acquisition: Run a standard proton sequence (16 scans minimum).

  • Critical Signal Validation (The "Causality" Check):

    • The Methyl Singlet: Look for a sharp singlet at δ 2.7–2.9 ppm . Why? The N-methyl group is deshielded by the protonated piperidine nitrogen.

    • The Phenyl Group: Look for a multiplet at δ 7.2–7.6 ppm integrating to 5 protons.

    • The Diagnostic Distinction (Isomer Check):

      • Target (C-Phenyl): The piperidine ring protons (positions 2, 3, 5, 6) will appear as complex multiplets between δ 2.0–3.5 ppm . Crucially, there is NO proton at position 4.

      • Alternative (N-Phenyl): If you see a multiplet integrating to 1H around δ 3.5–4.0 ppm , you have the Anilino isomer (H at C4). Reject the lot.

    • Amine Protons: In DMSO-d₆, the primary amine (-NH₂) protons appear as a broad exchangeable peak around δ 8.5–9.5 ppm (often merged with HCl protons).

Protocol B: Purity Profiling via HPLC-UV-MS

Objective: Quantify purity and confirm the molecular ion [M+H]⁺.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

Validation Criteria:

  • Retention Time: The dihydrochloride is highly polar. Expect early elution (RT ~2-4 min) compared to non-polar impurities.

  • Mass Spec:

    • Parent Ion: Observe m/z 191.15 ([M+H]⁺).

    • Fragmentation (MS2):

      • Major fragment: m/z 174 (Loss of NH₃, -17 amu). This confirms the primary amine structure.

      • Contrast: The N-phenyl isomer (Anilino) typically fragments via cleavage of the N-phenyl bond or retro-Diels-Alder, yielding different patterns (e.g., m/z 93 for aniline).

Product Form Comparison: Salt vs. Free Base

Why utilize the Dihydrochloride (2HCl) form over the Free Base?

PropertyDihydrochloride (2HCl) Free Base
Physical State Crystalline Solid (White)Oily Liquid or Low-Melting Solid
Oxidative Stability High (Amine is protonated/protected)Low (Primary amine oxidizes rapidly)
Hygroscopicity Moderate (Store with desiccant)Low
Water Solubility Excellent (>50 mg/mL)Poor (Requires organic solvents)
Shelf Life >2 Years (at RT)<6 Months (requires -20°C)

Visualizing the Analytical Logic

The following diagram illustrates the decision logic for confirming the specific isomer and salt form.

AnalyticalWorkflow Start Unknown Sample (White Powder) Solubility Solubility Test (Water vs CHCl3) Start->Solubility WaterSol Soluble in Water (Likely Salt Form) Solubility->WaterSol High OrgSol Soluble in CHCl3 (Likely Free Base) Solubility->OrgSol High NMR 1H-NMR (DMSO-d6) Structural Check WaterSol->NMR CheckC4 Check C4 Proton? (Region 3.5-4.0 ppm) NMR->CheckC4 HasH4 Signal Present (H at C4) CheckC4->HasH4 Yes NoH4 No Signal (Quaternary C4) CheckC4->NoH4 No ID_Anilino IDENTIFIED AS: 4-Anilino-N-methylpiperidine (Fentanyl Precursor) HasH4->ID_Anilino ID_Target IDENTIFIED AS: 4-Amino-1-methyl-4-phenylpiperidine (Target Molecule) NoH4->ID_Target MS_Check MS/MS Fragmentation Check Loss of NH3 ID_Target->MS_Check Final IDENTITY CONFIRMED Release Lot MS_Check->Final m/z 174 observed

Caption: Analytical decision tree distinguishing the target C-phenyl compound from the N-phenyl isobaric impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89642, 1-methyl-N-phenylpiperidin-4-amine. (Note: Used for comparative exclusion of the anilino isomer). Retrieved from [Link]

  • Chemsrc (2025). CAS 1803612-16-9 Entry: N-methyl-4-phenylpiperidin-4-amine dihydrochloride.[4] Retrieved from [Link][5]

Sources

Comparative Efficacy of Reducing Agents in the Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of Reducing Agents in the Asymmetric Synthesis of Chiral Aryl Alcohols

Executive Summary: The Reduction Landscape

In pharmaceutical process development, the reduction of functionalized aromatic ketones to chiral alcohols is a pivotal transformation. It serves as the gateway to numerous pharmacophores, including SSRIs (e.g., Fluoxetine), SNRIs (e.g., Duloxetine), and various kinase inhibitors.

The challenge is rarely just "reduction"—it is chemoselectivity and stereocontrol . A raw reduction using Lithium Aluminum Hydride (LiAlH₄) is often a "sledgehammer" approach: effective but destructive to sensitive moieties like esters, amides, or cyano groups present on the scaffold.

This guide objectively compares three distinct classes of reducing agents for the synthesis of enantiopure secondary alcohols :

  • Sodium Borohydride (NaBH₄) / Luche Conditions: The robust, chemoselective baseline (Racemic).

  • Corey-Bakshi-Shibata (CBS) Catalyst: The organocatalytic standard for high enantiomeric excess (ee).

  • Ketoreductases (KREDs): The biocatalytic gold standard for selectivity and green metrics.

Strategic Decision Framework

Before selecting a reagent, the substrate's topology and the required purity profile must be analyzed. Use the following decision logic to determine the optimal workflow.

Reduction_Selection_Strategy Start Target: Chiral Aryl Alcohol Chirality Is Enantiopurity Required? Start->Chirality Chemoselectivity Sensitive Groups Present? (Esters, Amides, Nitro) Chirality->Chemoselectivity No (Racemic OK) CBS Route C: CBS Reduction (Borane + Oxazaborolidine) Chirality->CBS Yes (High ee needed) KRED Route D: Biocatalysis (KRED + Cofactor) Chirality->KRED Yes (High ee + Green) NaBH4 Route A: NaBH4 (MeOH) Chemoselectivity->NaBH4 No Luche Route B: Luche Reduction (NaBH4 + CeCl3) Chemoselectivity->Luche Yes (Enones/Aldehydes) CBS->KRED Compare Cost/Scale

Figure 1: Decision matrix for selecting reducing agents based on stereochemical requirements and substrate sensitivity.

Technical Performance Comparison

The following data aggregates performance metrics from internal process reviews and literature standards (Magano et al., 2012).

FeatureSodium Borohydride (NaBH₄) CBS Reduction (Borane-THF) Biocatalysis (KRED)
Primary Utility Racemic reduction; impurity synthesis.Asymmetric synthesis (Chemical).[1][2][3][4]Asymmetric synthesis (Enzymatic).
Enantiomeric Excess 0% (Racemic)90–98% (Tunable via catalyst).>99% (Strict stereocontrol).
Chemoselectivity High (Ignores esters/amides).Moderate (Borane can reduce amides).Extreme (Enzyme specific).
Atom Economy High (H⁻ donor).Low (Stoichiometric borane waste).High (Catalytic cofactor recycling).
Scalability Excellent (Solid handling).Challenging (Cryogenic/Anhydrous).[1]Excellent (Aqueous/Ambient).
Safety Profile Moderate (H₂ evolution).Low (Diborane gas, pyrophoric).High (Benign buffer systems).
Cost $ (Commodity chemical).

$ (Chiral catalyst + Borane).

(Enzyme evolution + cofactor).

Deep Dive: Mechanisms & Protocols

A. The Chemical Asymmetric Standard: CBS Reduction

The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst (derived from proline) to activate borane (BH₃).[5][6]

Mechanism of Action: The power of CBS lies in its "dual activation." The catalyst binds BH₃, activating it as a hydride donor, while simultaneously coordinating the ketone oxygen, locking it in a rigid stereofacial orientation.

CBS_Mechanism Catalyst Oxazaborolidine Catalyst Complex Catalyst-Borane Complex Catalyst->Complex + BH3 TS Transition State (Face Selective Hydride Transfer) Complex->TS + Ketone TS->Catalyst Regeneration Product Chiral Alcohol (>95% ee) TS->Product Hydrolysis Borane BH3·THF Borane->Complex Ketone Prochiral Ketone Ketone->TS

Figure 2: The catalytic cycle of the CBS reduction, highlighting the catalyst regeneration loop.

Experimental Protocol (Bench Scale): Note: This reaction is extremely moisture-sensitive.

  • Preparation: Flame-dry a 100 mL round-bottom flask under N₂ atmosphere.

  • Catalyst Charge: Add (R)-Me-CBS catalyst (1.0 M in toluene, 0.1 eq).

  • Borane Addition: Add BH₃·THF complex (1.0 M, 0.6 eq) at ambient temperature. Stir for 15 min.

  • Substrate Addition: Cool to -20°C. Slow-add the ketone (1.0 eq) dissolved in anhydrous THF over 1 hour via syringe pump. Slow addition is critical to maintain high ee.

  • Quench: Carefully add MeOH (dropwise) to quench excess hydride (Caution: H₂ evolution).

  • Workup: Dilute with Et₂O, wash with 1N HCl, brine, dry over MgSO₄.

Scientist’s Insight: If the ee is lower than expected, check your moisture levels. Even trace water hydrolyzes the borane-catalyst complex, leading to a non-catalyzed (racemic) background reaction.

B. The Biocatalytic Standard: Ketoreductase (KRED)

Biocatalysis has surpassed chemical reduction in many Phase III/Commercial processes due to superior selectivity and the elimination of toxic boron waste.

Experimental Protocol:

  • Buffer Prep: Prepare 100 mL of Phosphate Buffer (100 mM, pH 7.0) containing MgSO₄ (2 mM).

  • Cofactor Mix: Dissolve NADP+ (1.0 mM) and Glucose (1.5 eq) in the buffer.

  • Enzyme Charge: Add Glucose Dehydrogenase (GDH) for recycling and the specific KRED enzyme (e.g., KRED-P1-A04).

  • Reaction: Add the ketone substrate (dissolved in 5% DMSO co-solvent). Stir at 30°C.

  • Monitoring: Monitor conversion via HPLC. No cryogenic cooling is required.

  • Workup: Extract with EtOAc. The enzyme remains in the aqueous phase (biodegradable waste).

Critical Analysis for Scale-Up

Safety & Thermodynamics
  • NaBH₄: Generates H₂ gas upon quenching. On a kilogram scale, the accumulation of unreacted borohydride can lead to delayed exotherms during the acid quench. Control: Use acetone to consume excess hydride before aqueous acid addition.

  • CBS/Borane: Borane-THF is thermally unstable and can cleave THF rings at elevated temperatures. Control: Use Borane-DMS (BMS) for higher stability, though odor control (scrubbers) becomes mandatory.

Green Chemistry Metrics (E-Factor)
  • CBS: High E-factor (waste/product ratio) due to stoichiometric boron waste and solvent intensity required for cryogenics.

  • KRED: Lowest E-factor. Water is the primary solvent. The main waste stream is aqueous and biodegradable.

Chemoselectivity Warning

While NaBH₄ is generally selective, it will reduce imines. If your substrate contains an imine, Luche conditions (NaBH₄ + CeCl₃·7H₂O) are required to harden the nucleophile, favoring 1,2-reduction of the ketone over the imine or conjugated alkenes.

References

  • Magano, J., & Dunetz, J. R. (2012).[4] Large-Scale Carbonyl Reductions in the Pharmaceutical Industry.[7] Organic Process Research & Development, 16(6), 1156–1184. Link

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][6] Journal of the American Chemical Society, 109(18), 5551–5553. Link

  • Hollmann, F., Arends, I. W., & Buehler, K. (2011). Biocatalytic Reductions: From Lab Scale to Industrial Applications. ChemCatChem, 3(12), 1813–1814. Link

  • ACS Green Chemistry Institute. (2025). Amide and Ketone Reduction Guide. ACS GCI Pharmaceutical Roundtable. Link

Sources

Is N-methyl-4-phenylpiperidin-4-amine dihydrochloride a DEA list I chemical?

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth regulatory and technical analysis of N-methyl-4-phenylpiperidin-4-amine dihydrochloride .

Executive Summary: Regulatory Status & Classification[1][2]

Is N-methyl-4-phenylpiperidin-4-amine dihydrochloride a DEA List I Chemical? NO. As of January 2026, N-methyl-4-phenylpiperidin-4-amine (CAS: 182621-56-3; Synonyms: 4-(methylamino)-4-phenylpiperidine) is not designated as a List I chemical under the U.S. Controlled Substances Act (CSA).

However, this compound occupies a high-risk chemical space due to its structural isomerism and similarity to controlled precursors. Researchers must distinguish it from two regulated classes:

  • Fentanyl Precursors (List I): It is an isomer of 1-methyl-4-anilinopiperidine (a derivative of N-phenylpiperidin-4-amine, a List I chemical).

  • Meperidine Precursors (Schedule II Immediate Precursor): It is chemically related to 1-methyl-4-phenylpiperidine-4-carbonitrile , the primary precursor for Meperidine (Pethidine).

Advisory: While not listed, this chemical is a "gem-disubstituted" phenylpiperidine. Misuse for the synthesis of Schedule I/II opioids (e.g., MPPP or Ketobemidone analogs) could trigger prosecution under the Federal Analogue Act . Legitimate use is primarily documented in the synthesis of Neurokinin-3 (NK3) antagonists (e.g., Osanetant).

Part 1: Technical Comparison Guide

Application Profile: Synthesis of Gem-Disubstituted 4-Phenylpiperidine Scaffolds

In drug discovery, particularly for NK3 antagonists (schizophrenia/depression targets), the 4-amino-4-phenylpiperidine core is a privileged scaffold. This guide compares the performance of N-methyl-4-phenylpiperidin-4-amine dihydrochloride (Route A) against alternative synthetic precursors (Routes B & C).

Comparative Analysis: Precursor Efficiency & Safety
FeatureRoute A: N-methyl-4-phenylpiperidin-4-amine 2HCl Route B: 4-Phenyl-4-piperidinol (The "Alcohol" Route) Route C: 4-Cyano-4-phenylpiperidine (The "Nitrile" Route)
Primary Utility Synthesis of Ureas/Amides (e.g., Osanetant)Synthesis of Esters (e.g., MPPP)Synthesis of Acids/Esters (e.g., Meperidine)
Reaction Type Acylation / Urea FormationEsterificationHydrolysis / Alcoholysis
Safety Profile High. Stable salt; no neurotoxic byproducts reported.Critical Risk. Dehydration yields MPTP (potent neurotoxin causing Parkinsonism).[1]Moderate. Requires handling of cyanides; hydrolysis requires harsh acid/base.
Regulatory Risk Low. (Research Chemical)High. MPPP is Schedule I; MPTP is a known hazard.High. Nitrile precursors are often "watched" or controlled.
Step Count 1 Step to target Amide/Urea.2-3 Steps (Activation + Substitution).3+ Steps (Hydrolysis + Curtius Rearrangement for amines).
Yield (Typical) >85% (Nucleophilic attack)40-60% (Competitive elimination)50-70% (Hydrolysis dependent)
Performance Verdict
  • For Amide/Urea Targets (NK3 Antagonists): Route A is superior. It bypasses the dangerous MPTP-forming elimination pathway inherent to Route B and avoids the harsh hydrolysis/rearrangement steps of Route C.

  • For Ester Targets (Opioids): Route A is unsuitable. Route B or C is required, despite the safety/regulatory risks.

Part 2: Experimental Protocols

Protocol 1: Synthesis of Osanetant Analog via N-methyl-4-phenylpiperidin-4-amine

Objective: To demonstrate the high-yield acylation of the subject chemical without generating toxic byproducts.

Reagents:

  • N-methyl-4-phenylpiperidin-4-amine 2HCl (1.0 eq)

  • Acid Chloride (R-COCl) or Isocyanate (R-NCO) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Methodology:

  • Free Base Liberation: Suspend the dihydrochloride salt in DCM. Add TEA (2.5 eq) dropwise at 0°C under nitrogen. Stir for 30 minutes until the solution clears (formation of free amine).

  • Coupling: Add the Acid Chloride/Isocyanate (1.1 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography.

Data Validation (Self-Check):

  • Success Indicator: Disappearance of the primary amine peak in LC-MS.

  • Safety Check: Absence of tetrahydropyridine signals (MPTP analogs) in ¹H NMR (typically olefins at δ 5.5-6.0 ppm).

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the divergent utility of 4-piperidone precursors, highlighting the safety advantage of the Amine route (Route A) over the MPTP-risk Alcohol route (Route B).

G Piperidone 1-Methyl-4-piperidone Cyanohydrin Intermediate: Aminonitrile Piperidone->Cyanohydrin Strecker (KCN/MeNH2) Alcohol Intermediate: 4-Phenyl-4-piperidinol Piperidone->Alcohol Grignard (PhLi) Amine N-methyl-4-phenylpiperidin-4-amine (Subject Chemical) Cyanohydrin->Amine Grignard (PhMgBr) Osanetant Target: Osanetant (NK3 Antagonist) (Safe/Legitimate) Amine->Osanetant Acylation (High Yield) Ester Target: MPPP (Opioid) (Schedule I) Alcohol->Ester Esterification MPTP Byproduct: MPTP (Neurotoxin) Alcohol->MPTP Acid/Heat (Elimination Risk) Ester->MPTP Thermolysis

Caption: Divergent synthesis from 1-methyl-4-piperidone. Route A (Green) yields stable amines. Route B (Red) risks MPTP neurotoxin formation.

References

  • Drug Enforcement Administration (DEA). (2025).[2][3][4] List of Scheduled Listed Chemical Products. Diversion Control Division.[4] [Link]

  • Giardina, G. A., et al. (1996).[5] "Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor." Bioorganic & Medicinal Chemistry Letters, 6(19), 2307-2310. [Link]

  • PubChem. (2025).[6] Compound Summary: N-methyl-4-phenylpiperidin-4-amine. National Library of Medicine. [Link]

  • Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. [Link][7][8][9]

  • Langston, J. W., et al. (1983). "Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis."[1] Science, 219(4587), 979-980. [Link]

Sources

Safety Operating Guide

N-methyl-4-phenylpiperidin-4-amine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety & Regulatory Directive

CRITICAL WARNING: N-methyl-4-phenylpiperidin-4-amine dihydrochloride is a structural precursor to Meperidine (Pethidine) and falls within the phenylpiperidine class of opioid intermediates.[1] While specific scheduling can vary by jurisdiction (e.g., DEA List I Chemical vs. Schedule II immediate precursor), you must treat this substance as a Controlled Precursor. [1]

Do not dispose of this chemical via municipal drains, standard trash, or in-house neutralization. The only scientifically and legally defensible disposal method is Reverse Distribution followed by High-Temperature Incineration with witnessed destruction documentation.

Part 2: Chemical & Regulatory Profile

Before initiating disposal, you must validate the material's identity and hazard profile to ensure correct waste stream coding.

PropertySpecification
Chemical Name N-methyl-4-phenylpiperidin-4-amine dihydrochloride
CAS Number 53783-83-8 (Base: 23007-85-4)
Molecular Formula C₁₂H₁₈N₂[1][2] · 2HCl
Physical State White to off-white crystalline solid
Acidity (pH) Acidic in solution (due to 2HCl salt)
Regulatory Status High Liability Precursor. Often monitored as a List I Chemical or Schedule II Immediate Precursor depending on synthesis intent.[1][2]
RCRA Waste Classification D001 (Ignitable - if organic solvent wet), D002 (Corrosive - if pH < 2), or Non-Specific Toxic Waste .[1][2] Best Practice: Manage as Lab Pack.

Part 3: The Self-Validating Disposal Protocol

This protocol uses a Chain of Custody model. This ensures that from the moment the decision to dispose is made until the certificate of destruction is received, the material is accounted for.

Phase 1: Segregation & Stabilization
  • Objective: Prevent cross-reactivity and secure the precursor.

  • Action:

    • Isolate the container. Do not mix with strong oxidizers (e.g., permanganates) or strong bases. Mixing with bases will liberate the free amine, which is volatile and significantly more toxic.

    • Ensure the container is tightly sealed.[3][4][5][6] If the original cap is compromised, place the entire vessel into a secondary HDPE (High-Density Polyethylene) wide-mouth jar.

    • Labeling: Apply a "DO NOT USE - PENDING DISPOSAL" label. Clearly mark "TOXIC" and "OPIOID PRECURSOR."

Phase 2: Regulatory Verification
  • Objective: Determine if DEA Form 41 is required.

  • Action:

    • Check your facility's DEA registration status.

    • If you are a DEA registrant and this material is inventoried as a controlled substance/precursor in your specific quota, you must submit DEA Form 41 (Registrants Inventory of Drugs Surrendered).

    • If you are a non-registrant (e.g., academic research exemption), you must still utilize a licensed hazardous waste hauler capable of "Pharmaceutical Waste" handling.

Phase 3: The "Lab Pack" Procedure
  • Objective: Compliant packaging for transport.

  • Action:

    • Select a Vendor: Contact a licensed Reverse Distributor (e.g., Veolia, Clean Harbors, Stericycle). Explicitly state the material is a phenylpiperidine precursor .

    • Inventory Log: Create a mass-balance log. Weigh the container before handover. Record the mass.

    • Packaging: The vendor will place the container into a "Lab Pack" (usually a 5-gallon or 55-gallon drum filled with vermiculite).

    • Manifesting: Ensure the waste manifest lists the chemical name explicitly. Do not use generic "Organic Waste" descriptions. Use: “Waste Toxic Solids, Organic, n.o.s.[1] (N-methyl-4-phenylpiperidin-4-amine dihydrochloride).”[1][7]

Phase 4: Destruction & Close-Out
  • Objective: Legal proof of elimination.

  • Action:

    • The material must be sent to an Incinerator (not landfill).

    • Request a Certificate of Destruction (COD) from the vendor.

    • Attach the COD to your internal inventory log to close the "mass balance" loop.

Part 4: Visualizing the Workflow

The following diagram illustrates the critical decision logic required to dispose of this material safely.

DisposalWorkflow Start Start: Material Identified for Disposal CheckDEA Is Facility DEA Registered? Start->CheckDEA YesDEA Yes: Controlled Inventory CheckDEA->YesDEA Registrant NoDEA No: Research/Chemical Inventory CheckDEA->NoDEA Non-Registrant Form41 Complete DEA Form 41 (Surrender of Controlled Substances) YesDEA->Form41 ReverseDist Contact Reverse Distributor (DEA Licensed) Form41->ReverseDist Packing Segregate & Pack (Vermiculite/HDPE Drum) ReverseDist->Packing HazWaste Contact Hazardous Waste Hauler (Request Lab Pack Service) NoDEA->HazWaste HazWaste->Packing Manifest Manifest Creation (List as Toxic Precursor) Packing->Manifest Transport DOT Transport Manifest->Transport Incineration High-Temp Incineration Transport->Incineration COD Receive Certificate of Destruction (Close Inventory Log) Incineration->COD

Caption: Figure 1. Decision logic for the disposal of phenylpiperidine precursors, differentiating between DEA registrants and standard research facilities.

Part 5: Emergency Procedures (Spill Response)

If a spill occurs during the transfer or weighing process, immediate containment is required to prevent aerosolization of the toxic salt.

  • Evacuate: Clear the immediate area.

  • PPE: Wear double nitrile gloves, a Tyvek lab coat, and a P100 respirator (dust mask is insufficient for potent amine salts).

  • Containment:

    • Do not use water initially (creates a spreadable solution).

    • Cover the spill with a dry absorbent (e.g., vermiculite or sand).

  • Cleanup:

    • Scoop material into a dedicated waste jar.

    • Wipe the surface with a mild acid solution (1% Acetic Acid) to solubilize and lift remaining amine traces, followed by a soap and water wash.

    • Dispose of all cleanup materials as hazardous waste (same stream as the chemical).

References

  • United States Drug Enforcement Administration (DEA). Title 21 Code of Federal Regulations, Part 1317 - Disposal. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Retrieved from [Link][1][2]

  • PubChem. N-methyl-4-phenylpiperidin-4-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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N-methyl-4-phenylpiperidin-4-amine dihydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.